molecular formula C29H24N4O4S B10861497 JS25

JS25

カタログ番号: B10861497
分子量: 524.6 g/mol
InChIキー: WPVJPKXENBARHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JS25 is a useful research compound. Its molecular formula is C29H24N4O4S and its molecular weight is 524.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H24N4O4S

分子量

524.6 g/mol

IUPAC名

N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide

InChI

InChI=1S/C29H24N4O4S/c1-4-27(34)31-23-13-18(2)14-24(16-23)33-28(35)12-8-21-17-30-26-15-20(7-11-25(26)29(21)33)19-5-9-22(10-6-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34)

InChIキー

WPVJPKXENBARHX-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=C(C=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C

製品の起源

United States

Foundational & Exploratory

JS25: A Technical Whitepaper on its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of JS25, a selective and covalent inhibitor of Bruton's tyrosine kinase (BTK). It details the compound's primary molecular target, its mechanism of action, and the experimental methodologies used for its characterization.

Core Target: Bruton's Tyrosine Kinase (BTK)

The primary molecular target of this compound is Bruton's tyrosine kinase (BTK) , a non-receptor tyrosine kinase critical for B-cell development, differentiation, and signaling.[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, BTK is recruited to the plasma membrane and subsequently activated through phosphorylation. This initiates a downstream signaling cascade that is essential for B-cell proliferation and survival. In various B-cell malignancies, such as Burkitt's lymphoma, this pathway is often constitutively active, making BTK a compelling therapeutic target.

Mechanism of Action

This compound is a selective and covalent inhibitor of BTK.[3] Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[4] This covalent modification permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates and halting the propagation of the BCR signaling cascade. A distinctive feature of this compound is its ability to deactivate BTK by chelating Tyr551.[3] This covalent and irreversible binding leads to the suppression of cancer cell proliferation and the induction of cell death in malignant B-cells.[1][3]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

Target KinaseIC50 Value
BTK 5.8 nM
BMX49.0 nM
ITK0.44 µM
TXK0.19 µM
TEC0.22 µM
BLK2.60 µM
EGFR>3 µM
ERBB2>3 µM
JAK3>3 µM

Data sourced from MedchemExpress.

Signaling Pathway and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Inhibition Antigen Antigen Antigen->BCR Activation

Caption: this compound inhibits BTK, blocking the BCR signaling cascade.

Experimental Workflow: In Vitro BTK Kinase Assay for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of this compound against BTK in a biochemical assay.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis JS25_dilution Serial Dilution of this compound Reaction_setup Combine BTK, this compound, and Substrate/Buffer JS25_dilution->Reaction_setup Enzyme_prep Prepare Recombinant BTK Enzyme Enzyme_prep->Reaction_setup Substrate_prep Prepare Kinase Buffer, Substrate, and ATP Initiation Initiate Reaction with ATP Substrate_prep->Initiation Reaction_setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data_plot Plot Dose-Response Curve Measurement->Data_plot IC50_calc Calculate IC50 Value Data_plot->IC50_calc

Caption: Workflow for determining the IC50 of this compound against BTK.

Experimental Workflow: Murine Xenograft Model of Burkitt's Lymphoma

This diagram illustrates the key steps in evaluating the in vivo efficacy of this compound using a Burkitt's lymphoma xenograft model.

Xenograft_Model_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_culture Culture Ramos (Burkitt's Lymphoma) Cells Cell_injection Subcutaneous Injection of Ramos Cells into Immunocompromised Mice Cell_culture->Cell_injection Tumor_growth Allow Tumors to Establish and Grow Cell_injection->Tumor_growth Randomization Randomize Mice into Treatment Groups Tumor_growth->Randomization JS25_admin Administer this compound (e.g., intraperitoneally) Randomization->JS25_admin Monitoring Monitor Tumor Volume and Body Weight JS25_admin->Monitoring Euthanasia Euthanize Mice at Predefined Endpoint Monitoring->Euthanasia Tumor_excision Excise and Weigh Tumors Euthanasia->Tumor_excision Analysis Histological and Biochemical Analysis Tumor_excision->Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Detailed Experimental Protocols

In Vitro BTK Kinase Activity and IC50 Determination Assay

This protocol is a generalized procedure based on commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[5]

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for testing.

  • Reagent Preparation: Recombinant human BTK enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ATP are prepared in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Reaction Setup: The BTK enzyme, the kinase buffer, and each concentration of this compound (or vehicle control) are added to the wells of a 96-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate/ATP mixture.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection:

    • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Burkitt's Lymphoma Murine Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model of Burkitt's lymphoma using the Ramos cell line.[6][7]

  • Cell Culture: Ramos cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Injection: Cells are harvested during their logarithmic growth phase, washed with sterile PBS, and resuspended in a mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^7 cells/mL). Cell viability is confirmed using a method like trypan blue exclusion.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c) are used for this study.

  • Tumor Cell Inoculation: A defined number of Ramos cells (e.g., 1 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: this compound is administered to the treatment group according to a predefined schedule, dose, and route of administration (e.g., intraperitoneal injection of 10 mg/kg every two days).[3] The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The study is terminated when tumors in the control group reach a specified maximum size.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be processed for further histological or molecular analysis.

Conclusion

This compound is a potent and selective covalent inhibitor of BTK with demonstrated efficacy in preclinical models of B-cell malignancies. Its well-defined mechanism of action and favorable selectivity profile make it a promising candidate for further development as a therapeutic agent for cancers driven by aberrant BCR signaling. The experimental protocols outlined in this document provide a framework for the continued investigation and characterization of this compound and similar targeted therapies.

References

Unraveling the Role of CD25 in B-Cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the emerging role of Cluster of Differentiation 25 (CD25), the alpha chain of the interleukin-2 receptor (IL-2Rα), in the pathophysiology and treatment of B-cell malignancies. While traditionally known for its role in T-cell activation, recent research has illuminated a novel, IL-2-independent function for CD25 on B-cells, positioning it as a critical regulator of B-cell receptor (BCR) signaling and a promising therapeutic target.

Executive Summary

CD25 is increasingly recognized as a key player in B-cell malignancies, extending beyond its canonical role in the IL-2 receptor complex. Studies have identified CD25 as a strong predictor of poor clinical outcomes in various B-cell cancers.[1] This is attributed to its unexpected function as a feedback regulator for the B-cell receptor, a central pathway for B-cell proliferation and survival that is often dysregulated in malignancies.[1] The expression of CD25 on malignant B-cells has paved the way for novel therapeutic strategies, including the development of antibody-drug conjugates (ADCs) like camidanlumab tesirine (ADCT-301), which have shown promising preclinical and clinical activity.[2][3][4] This guide will dissect the underlying biology of CD25 in B-cell cancers, summarize key quantitative data, detail relevant experimental protocols, and visualize the critical pathways and workflows.

The Dual Role of CD25: From IL-2 Receptor to BCR Regulator

While CD25 is a well-established component of the high-affinity IL-2 receptor on T-cells, its function on B-cells is more complex.[5][6] In the context of B-cell malignancies, a groundbreaking discovery has been the identification of an IL-2-independent role for CD25.

2.1 Canonical IL-2 Receptor Function: On T-cells, and to some extent on B-cells, CD25 associates with the β (CD122) and common γ (CD132) chains to form the high-affinity receptor for IL-2, a cytokine crucial for lymphocyte proliferation and survival.[7]

2.2 Novel BCR Feedback Regulation: Research has revealed that CD25 on B-cells can directly bind to the B-cell receptor (BCR).[1] This interaction establishes a negative feedback loop that calibrates the intensity of oncogenic BCR signaling.[1] The function of CD25 in this capacity is regulated by the phosphorylation of its cytoplasmic tail.[1] This discovery repositions CD25 from a mere growth factor receptor to a pivotal modulator of the core survival pathway in malignant B-cells.

CD25 Signaling Pathway in B-Cell Malignancies

The interaction between CD25 and the BCR introduces a new layer of regulation on the canonical BCR signaling cascade. This pathway is critical for the survival and proliferation of malignant B-cells.

CD25_BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) CD25 CD25 BCR->CD25 Binds to PKCd PKCδ BCR->PKCd Activates CD25->PKCd Inhibits Downstream Downstream Signaling (e.g., NF-κB, PI3K) PKCd->Downstream PKCd->Downstream Survival Cell Proliferation & Survival Downstream->Survival caption CD25 as a negative feedback regulator of BCR signaling. Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Preclinical Validation CellLines B-Cell Lymphoma Cell Lines Flow Flow Cytometry (Quantify CD25) CellLines->Flow Cytotoxicity Cytotoxicity Assay (e.g., MTT with ADCT-301) CellLines->Cytotoxicity Correlate_vitro Correlate CD25 Level with IC50 Flow->Correlate_vitro Cytotoxicity->Correlate_vitro PDX_model Patient-Derived Xenograft (PDX) Model Correlate_vitro->PDX_model Inform Treatment Treat with ADCT-301 vs. Control PDX_model->Treatment Survival Monitor Tumor Growth & Survival Treatment->Survival Efficacy Determine Therapeutic Efficacy Survival->Efficacy caption Workflow for preclinical evaluation of anti-CD25 therapy.

References

role of BTK in cancer signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Role of BTK in Cancer Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family, is a critical signaling node in various hematopoietic cells.[1][2][3] Its role is most prominently defined downstream of the B-cell receptor (BCR), where it governs B-cell proliferation, differentiation, and survival.[4][5][6] Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, making it a highly validated therapeutic target.[5][7][8][9] Furthermore, emerging evidence highlights the role of BTK in the tumor microenvironment (TME) of solid tumors, particularly within myeloid-lineage cells, and the expression of novel BTK isoforms in epithelial cancers, broadening its relevance in oncology.[10][11][12][13] This guide provides a comprehensive technical overview of BTK's function in cancer signaling, quantitative data on targeted inhibitors, and detailed protocols for key experimental assays.

BTK Structure and Activation Mechanism

BTK is a multi-domain protein essential for relaying signals from various cell-surface receptors.[10][14] The canonical activation cascade is initiated by antigen binding to the B-cell receptor (BCR).[9][10] This event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex by Src-family kinases like LYN.[7][8] The spleen tyrosine kinase (SYK) is subsequently recruited and activated, leading to the phosphorylation of adaptor proteins.

This creates a scaffold for BTK recruitment to the plasma membrane, a process facilitated by the binding of its Pleckstrin Homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity.[10][14] Once at the membrane, BTK is phosphorylated at tyrosine 551 (Y551) by SYK or Src-family kinases.[7][10][15] This initial phosphorylation unlocks BTK's kinase activity, leading to its autophosphorylation at tyrosine 223 (Y223) in the SH3 domain, which is required for its full enzymatic activation.[10]

BTK_Activation cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN 2. Activates SYK SYK LYN->SYK 3. Phosphorylates & Activates BTK_inactive BTK (Inactive) SYK->BTK_inactive 4. Phosphorylates Y551 PIP3 PIP3 PIP3->BTK_inactive Recruits to Membrane BTK_active BTK (Active) BTK_inactive->BTK_active 5. Autophosphorylation of Y223 PLCg2 PLCγ2 BTK_active->PLCg2 6. Phosphorylates & Activates Antigen Antigen Antigen->BCR 1. Binding

Caption: Simplified BTK activation cascade at the cell membrane.

Core Signaling Pathways Downstream of BTK

Activated BTK orchestrates multiple pro-survival and proliferative signaling pathways.[13] In B-cell malignancies, these pathways are often constitutively active, providing a significant advantage to the neoplastic clone.[7][8]

  • PLCγ2 Pathway: BTK directly phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[7][16] Activated PLCγ2 hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium flux from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB.[7][8][14]

  • PI3K/AKT Pathway: BTK signaling is intricately linked with the PI3K/AKT pathway.[7][15] While PI3K acts upstream by generating PIP3 for BTK recruitment, BTK can also positively regulate the pathway, leading to the activation of AKT.[14] Activated AKT promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and stimulates cell growth and proliferation through the mTOR signaling complex.[15]

  • MAPK Pathway: The Ras-Raf-MEK-ERK cascade, part of the Mitogen-Activated Protein Kinase (MAPK) pathway, is also stimulated by BTK activity, contributing to cell proliferation and differentiation.[15][17]

  • NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, immunity, and cell survival. BTK is a crucial activator of the NF-κB pathway in B-cells, protecting them from apoptosis.[10][18]

Downstream_Signaling cluster_PLCg2 PLCγ2 Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway BTK Activated BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT MAPK RAS/RAF/MEK/ERK BTK->MAPK NFkB NF-κB BTK->NFkB IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Flux / PKC Activation IP3_DAG->Ca_PKC NFAT NFAT Ca_PKC->NFAT Proliferation Proliferation NFAT->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival mTOR->Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation NFkB->Survival

Caption: Key downstream signaling pathways activated by BTK.

Role of BTK in the Tumor Microenvironment (TME)

Beyond its intrinsic role in malignant B-cells, BTK is expressed in various immune cells that constitute the TME, where it often contributes to an immunosuppressive, pro-tumorigenic milieu.[1][10][12]

  • Tumor-Associated Macrophages (TAMs): In TAMs, BTK signaling can promote a pro-tumor M2-like polarization and induce the expression of Fcγ receptors, which can inhibit the function of cytotoxic CD8+ T-cells.[10][12][19]

  • Myeloid-Derived Suppressor Cells (MDSCs): Activated BTK in MDSCs increases the production of immunosuppressive molecules like arginase-1, ROS, and IL-10, which dampen anti-tumor T-cell responses.[10][12]

  • Dendritic Cells (DCs): BTK inhibition in DCs has been shown to enhance their maturation and activation, promoting a more effective T-cell response against the tumor.[12]

TME_Role cluster_TME Tumor Microenvironment TumorCell Tumor Cell TAM TAM (M2-like) BTK Active TumorCell->TAM Stimulates MDSC MDSC BTK Active TumorCell->MDSC Stimulates TAM->TumorCell Promotes Growth & Metastasis TCell Cytotoxic T-Cell (CD8+) TAM->TCell Inhibits MDSC->TumorCell Promotes Growth MDSC->TCell Inhibits TCell->TumorCell Kills Breg Regulatory B-Cell BTK Active Breg->TumorCell Promotes Growth Breg->TCell Inhibits (IL-10) BTKi BTK Inhibitor BTKi->TAM BTKi->MDSC BTKi->Breg

Caption: BTK's pro-tumor role in the tumor microenvironment.

Quantitative Data on BTK Inhibitors

The development of small molecule inhibitors targeting BTK has transformed the treatment landscape for B-cell malignancies.[16] These are broadly classified as covalent (irreversible) and non-covalent (reversible) inhibitors. Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK.[6][7][8]

Table 1: In Vitro Potency (IC₅₀) of Select BTK Inhibitors
InhibitorTypeTargetIC₅₀ (nM)Cell Line (Malignancy)IC₅₀ (µM)
Ibrutinib CovalentBTK~0.5WA-C3CD5+ (CLL)25.9
Acalabrutinib CovalentBTK~5--
Zanubrutinib CovalentBTK<1--
JS25 CovalentBTK28.5Raji (Burkitt's Lymphoma)2.3
Fenebrutinib Non-covalentBTK---
MDVN1001 CovalentBTK0.9--
Compound 12 CovalentBTK21Ramos (Burkitt's Lymphoma)0.00614
Compound 15b CovalentBTK4.2--
Compound 16 CovalentBTK27--
Compound 19 CovalentBTK29.9--

Data compiled from multiple preclinical studies. IC₅₀ values can vary based on assay conditions.[17][20][21]

Table 2: Clinical Efficacy of BTK Inhibitors in B-Cell Malignancies
Trial / StudyMalignancyInhibitorComparatorMedian PFSOverall Response Rate (ORR)
RESONATE Relapsed/Refractory CLL/SLLIbrutinibOfatumumab44.1 months-
Ofatumumab-8.1 months-
iNNOVATE Waldenström's MacroglobulinemiaIbrutinib + RituximabPlacebo + RituximabNot Reached92%
Placebo + Rituximab-20.3 months47%
ALPINE (MAIC) Relapsed/Refractory CLLZanubrutinibAcalabrutinibHR = 0.68CR Odds Ratio = 2.90
PHOENIX (Sub-analysis) Younger (<60) non-GCB DLBCL (MCD/N1 subtypes)Ibrutinib + R-CHOPR-CHOP3-year EFS: 100%-
R-CHOP-3-year EFS: 48% / 50%-
FIRE Study Real-world CLLIbrutinib-53.1 months96.8%

PFS: Progression-Free Survival; HR: Hazard Ratio; CR: Complete Response; EFS: Event-Free Survival; MAIC: Matching-Adjusted Indirect Comparison. Data compiled from cited clinical trials and studies.[2][5][15][22][23][24]

Detailed Experimental Protocols

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of purified BTK by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant active BTK enzyme

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (dissolved in DMSO)

  • 384-well white assay plates

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare Kinase Buffer.

    • Dilute the BTK enzyme to the desired working concentration (e.g., 2-4 ng/reaction) in Kinase Buffer.

    • Prepare a substrate/ATP mix in Kinase Buffer. The final concentration of ATP should be at or near its Km for BTK (typically 25-50 µM).

    • Prepare serial dilutions of the test inhibitor in Kinase Buffer (maintain a constant DMSO concentration, e.g., 1%).

  • Kinase Reaction:

    • Add 1 µL of inhibitor dilution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted BTK enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Mix the plate gently and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot for BTK Pathway Activation

This protocol details the detection of phosphorylated BTK (p-BTK) and phosphorylated PLCγ2 (p-PLCγ2) in cancer cell lysates as a measure of pathway activation.

Western_Blot_Workflow cluster_prep 1. Sample Preparation cluster_electro 2. Electrophoresis & Transfer cluster_immuno 3. Immunodetection cluster_detect 4. Visualization A Treat cells (e.g., with BTKi) B Lyse cells in buffer with phosphatase/protease inhibitors A->B C Quantify protein (BCA/Bradford) B->C D Denature proteins (SDS sample buffer) C->D E Separate by size (SDS-PAGE) D->E F Transfer proteins to PVDF membrane E->F G Block membrane (e.g., 5% BSA) F->G H Incubate with Primary Antibody (e.g., anti-p-BTK) G->H I Wash (TBST) H->I J Incubate with HRP-conjugated Secondary Antibody I->J K Wash (TBST) J->K L Add ECL Substrate K->L M Image chemiluminescence L->M N Analyze band intensity M->N

Caption: Standard workflow for a Western Blot experiment.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, Ramos)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-BTK (Y223)

    • Rabbit anti-phospho-PLCγ2 (Y759)

    • Rabbit anti-total BTK

    • Mouse anti-β-Actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Plate cells and treat with BTK inhibitors or vehicle (DMSO) for the desired time.

    • Harvest cells, wash with cold PBS, and lyse on ice with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize samples to equal protein amounts (e.g., 20-40 µg) and add 4x Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-BTK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Strip the membrane (if necessary) and re-probe for total BTK and β-Actin to ensure equal loading.

Cell Viability / Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. It is used to determine the cytotoxic or anti-proliferative effects of BTK inhibitors.

Materials:

  • Cancer cell line

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Plating:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of the BTK inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the drug dilutions (or vehicle control).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (OD) at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log of the inhibitor concentration to determine the IC₅₀ value.[19][25][26][27][28]

Flow Cytometry for B-Cell Surface Markers and Intracellular p-BTK

This protocol allows for the quantification of B-cell populations and the measurement of intracellular BTK pathway activation on a single-cell level.

Materials:

  • Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) from CLL patients

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies:

    • Surface markers: anti-CD19, anti-CD5

    • Intracellular marker: anti-phospho-BTK (Y551)

  • Flow cytometer

Procedure:

  • Cell Stimulation (Optional):

    • To measure induced phosphorylation, resuspend PBMCs in RPMI medium and stimulate with an agent like anti-IgM for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.

  • Surface Staining:

    • Aliquot approximately 1x10⁶ cells per tube.

    • Add the cocktail of surface antibodies (e.g., anti-CD19, anti-CD5) at pre-titrated concentrations.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with cold FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of fixation buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash the cells once with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the anti-phospho-BTK antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., >10,000 events in the lymphocyte gate).

  • Data Analysis:

    • Gate on the lymphocyte population using forward and side scatter (FSC/SSC).

    • Identify the B-cell population (CD19+). In CLL, these cells are often also CD5+.

    • Analyze the fluorescence intensity of the phospho-BTK signal within the gated B-cell population to determine the level of pathway activation.[29][30][31]

References

Preclinical Profile of JS25: A Novel Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for JS25, a novel, selective, and covalent Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in hematological malignancies.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.[1][4] this compound is a covalent inhibitor of BTK that has demonstrated potent and selective activity in preclinical studies.[5][6][7][][9] This document summarizes the key preclinical findings on this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacological data.

Mechanism of Action

This compound is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of BTK.[5][6] A key feature of this compound's mechanism is the sequestration of a tyrosine residue, Tyr551, which is critical for BTK's activity.[5][6][7] By chelating Tyr551, this compound locks the enzyme in an inactive conformation, preventing its phosphorylation and downstream signaling.[5][6][7] This unique mechanism of action contributes to its high potency and selectivity.[5][6]

Below is a diagram illustrating the B-cell receptor signaling pathway and the central role of BTK, which is inhibited by this compound.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation This compound This compound This compound->BTK Inhibition (Covalent Binding & Tyr551 Sequestration)

B-Cell Receptor Signaling Pathway and this compound Inhibition.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of BTK with a reported IC50 value of 5.8 nM.[10] Its selectivity has been profiled against a panel of other TEC-family kinases and related proteins.[10][11]

Kinase TargetIC50 (nM)[10]Selectivity (Fold vs. BTK)
BTK 28.5 1
BMX49.0~1.7
ITK440~15.4
TXK190~6.7
TEC220~7.7
BLK2600~91.2
EGFR>3000>105
ERBB2>3000>105
JAK3>3000>105
In Vitro Efficacy in Cancer Cell Lines

This compound has shown broad activity across a range of hematological cancer cell lines.[7]

Cell LineCancer TypeIC50 (µM)[7]
Raji Burkitt's Lymphoma0.5 - 2.3
DLBCL Cell Lines Diffuse Large B-cell LymphomaNot specified
CLL Cell Lines Chronic Lymphocytic LeukemiaNot specified
AML Cell Lines Acute Myeloid LeukemiaNot specified
APML Cell Lines Acute Promyelocytic LeukemiaNot specified
JURKAT T-cell Leukemia>38.0
HEK293T Human Embryonic Kidney>38.0
HBEC-5i Human Brain Endothelial>38.0
In Vivo Efficacy

In a murine xenograft model using Raji cells, this compound demonstrated significant anti-tumor activity.[10]

Treatment GroupDoseAdministrationTumor Growth Inhibition
This compound10 mg/kgi.p. every 2 days for 14 daysSignificant reduction in tumor growth and secondary tumor formation[10]
This compound20 mg/kgi.p. every 2 days for 14 daysSignificant reduction in tumor growth and secondary tumor formation[10]

This compound was also evaluated in a zebrafish PDX model of chronic lymphocytic leukemia.[7]

Treatment GroupDoseAdministrationOutcome
This compound1, 2.5, and 5 µMInjection, daily for 2 daysDecreased tumor burden, with better efficacy than ibrutinib[7]

Experimental Protocols

While detailed, step-by-step protocols for the this compound-specific studies are not publicly available, this section outlines the general methodologies for the key experiments conducted.

BTK Enzyme Inhibition Assay (General Protocol)

This type of assay is used to determine the IC50 of a compound against the target kinase.

BTK_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant BTK - Substrate (e.g., Poly-GT) - ATP - Assay Buffer Incubation Incubate BTK with this compound Reagents->Incubation JS25_Dilution Prepare Serial Dilutions of this compound JS25_Dilution->Incubation Reaction_Start Initiate Reaction with Substrate and ATP Incubation->Reaction_Start Detection Detect Kinase Activity (e.g., ADP-Glo, TR-FRET) Reaction_Start->Detection Data_Analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 Detection->Data_Analysis

Workflow for a BTK Enzyme Inhibition Assay.
Cell Viability Assay (General Protocol)

Cell viability assays, such as MTT or CellTiter-Glo, are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Cell_Viability_Assay Plate_Cells Plate Cancer Cells in 96-well plates Treat_Cells Treat with Serial Dilutions of this compound Plate_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Read_Plate Read Absorbance or Luminescence Add_Reagent->Read_Plate Analyze_Data Data Analysis: - Normalize to Control - Calculate IC50 Read_Plate->Analyze_Data

Workflow for a Cell Viability Assay.
Murine Xenograft Model (General Protocol)

This in vivo model is crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Xenograft_Model Cell_Prep Prepare Cancer Cell Suspension (e.g., Raji cells) Implantation Subcutaneously Implant Cells into Immunocompromised Mice Cell_Prep->Implantation Tumor_Growth Allow Tumors to Reach a Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (e.g., i.p. injection) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Histology - Biomarker Analysis Monitoring->Endpoint

Workflow for a Murine Xenograft Model Study.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (PK) and toxicology data for this compound are not publicly available at this time. However, it has been reported that this compound effectively crosses the blood-brain barrier.[7][10]

For a compound like this compound, a standard preclinical development program would include:

  • Pharmacokinetics: Studies to determine absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability would be assessed in animal models.

  • Toxicology: A comprehensive safety evaluation, including single-dose and repeat-dose toxicity studies in relevant animal species. These studies would assess potential adverse effects on major organs and systems. Safety pharmacology studies would also be conducted to evaluate effects on cardiovascular, respiratory, and central nervous systems.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective BTK inhibitor with a distinct mechanism of action. It exhibits significant anti-proliferative activity in a range of hematological cancer cell lines and robust anti-tumor efficacy in in vivo models of Burkitt's lymphoma and chronic lymphocytic leukemia. While further investigation into its pharmacokinetic and toxicology profile is necessary, the existing data support the continued development of this compound as a promising therapeutic candidate for B-cell malignancies.

References

The BTK Inhibitor JS25: A Technical Guide for Hematological Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS25 is a novel, selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathways.[1][2][3][4] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental protocols used to characterize its activity. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to evaluate and potentially utilize this compound in the context of hematological cancer research.

Mechanism of Action

This compound distinguishes itself from other BTK inhibitors through its unique mechanism of action. It is a covalent inhibitor that selectively targets and deactivates BTK by chelating Tyrosine 551 (Tyr551).[1][2][3][5] This "sequestration" of Tyr551 prevents the autophosphorylation of BTK, thereby blocking its catalytic activity and downstream signaling.[1][2] This targeted approach leads to the suppression of cancer cell proliferation and the induction of significant cell death in hematological cancer models.[1][5][4]

The BTK signaling pathway, which is inhibited by this compound, is initiated by Src family kinases. These kinases activate BTK, which in turn leads to the phosphorylation of Phospholipase-Cγ (PLCγ). This event triggers a cascade involving calcium mobilization and the activation of the NF-κB and MAP kinase pathways, which are crucial for B-cell proliferation and survival.[2] By inactivating BTK, this compound effectively halts these pro-survival signals.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Src Src Family Kinases BCR->Src Antigen Binding BTK BTK Src->BTK Activation PLCG PLCγ BTK->PLCG Phosphorylation Tyr551 Tyr551 (Phosphorylation Site) BTK->Tyr551 Ca_Mobilization Ca²⁺ Mobilization PLCG->Ca_Mobilization NFKB_MAPK NF-κB / MAPK Activation Ca_Mobilization->NFKB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFKB_MAPK->Gene_Expression This compound This compound This compound->BTK Tyr551->BTK Autophosphorylation

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings, comparing this compound to other known BTK inhibitors where applicable.

Table 1: Inhibitory Potency (IC50) of this compound against BTK

CompoundIC50 (nM)
This compound5.8[1][3][5]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50
TEC Family Kinases
BTK28.5 nM[3]
BMX49.0 nM[3]
ITK0.44 µM[3]
TXK0.19 µM[3]
TEC0.22 µM[3]
BLK2.60 µM[3]
Other Kinases
EGFR>3 µM[3]
ERBB2>3 µM[3]
JAK3>3 µM[3]

Table 3: Irreversible Binding Efficacy (Ki) Comparison

CompoundKi (nM)
This compound0.77[2]
Ibrutinib0.59[2]
Acalabrutinib1.29[2]
BMX-IN-115.07[2]

Table 4: Proliferation Inhibition (IC50) in Hematological Cancer Cell Lines

Cell Line (Cancer Type)IC50 (µM)
Raji (Burkitt's Lymphoma)2.3[1]
Other Myeloid and Lymphoid B-cell lines0.5 - 38.0[2]

Table 5: In Vivo Efficacy of this compound

Preclinical ModelKey Finding
Murine Xenograft (Burkitt's Lymphoma)30-40% reduction in subcutaneous tumor size[1]
Patient-Derived Xenograft (Diffuse Large B-cell Lymphoma)64% "on-target" efficacy[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assays

The inhibitory activity of this compound against a panel of kinases was determined using established enzymatic assays. In a typical protocol, recombinant kinase domains are incubated with a fluorescently labeled substrate and ATP. The reaction is initiated and allowed to proceed for a specified time at a controlled temperature. The addition of a stop solution terminates the reaction. The extent of substrate phosphorylation is then quantified using a microplate reader. The IC50 values are calculated from the dose-response curves generated by testing a range of this compound concentrations.

Cell Proliferation Assays

The anti-proliferative effects of this compound on various hematological cancer cell lines were assessed using a standard colorimetric assay, such as the MTT or MTS assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).[2]

  • Assay Development: After the incubation period, the assay reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.

  • Analysis: The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Murine Xenograft Model of Burkitt's Lymphoma

This in vivo model was utilized to assess the anti-tumor efficacy of this compound.

  • Animal Model: Female adult BALB/c/NSG mice are used for this model.[3]

  • Tumor Cell Implantation: A suspension of Raji cells (a human Burkitt's lymphoma cell line) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Treatment Protocol: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at doses of 10 mg/kg and 20 mg/kg every two days for a total of 14 days.[2][3] The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor size and body weight are monitored throughout the treatment period.[1] At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The reduction in tumor growth and the incidence of metastasis and secondary tumor formation are analyzed.

Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Monitoring cluster_treatment Treatment Phase (14 days) cluster_evaluation Evaluation start Female BALB/c/NSG Mice implant Subcutaneous Injection of Raji Cells start->implant growth Monitor Tumor Growth (Calipers) implant->growth randomize Randomize into Groups growth->randomize treat_this compound This compound Treatment (10 & 20 mg/kg, i.p., q2d) randomize->treat_this compound treat_vehicle Vehicle Control randomize->treat_vehicle monitor_efficacy Monitor Tumor Size & Body Weight treat_this compound->monitor_efficacy treat_vehicle->monitor_efficacy end_study Euthanize & Excise Tumors monitor_efficacy->end_study analysis Analyze Tumor Weight, Metastasis, & Secondary Tumors end_study->analysis

Caption: Workflow for the murine xenograft model of Burkitt's lymphoma.
Blood-Brain Barrier Permeability Assay

The ability of this compound to cross the blood-brain barrier was assessed using an in vitro model with the HBEC-5i human brain endothelial cell line.[2] This assay typically involves a transwell system where a monolayer of endothelial cells is grown on a semi-permeable membrane, mimicking the blood-brain barrier. This compound is added to the apical (blood) side, and its concentration in the basolateral (brain) side is measured over time, usually by LC-MS/MS, to determine its permeability.

Conclusion

This compound is a potent and selective covalent inhibitor of BTK with a distinct mechanism of action involving the sequestration of Tyr551.[1][2] Preclinical data demonstrates its efficacy in various models of hematological malignancies, including Burkitt's lymphoma and diffuse large B-cell lymphoma.[1][4] A notable feature of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential for treating central nervous system lymphomas.[1][2][3][5] The comprehensive data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation of this compound as a promising therapeutic candidate for hematological cancers.

References

A Structural and Functional Analysis of the JS25-BTK Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3] JS25 is a novel, selective, and covalent inhibitor of BTK that demonstrates potent anti-cancer activity.[4][5] Structural predictions indicate that this compound exerts its inhibitory effect through a unique mechanism involving the sequestration of a key tyrosine residue, Tyr551, which prevents BTK autophosphorylation and leads to its inactivation.[5][6][][8] This document provides an in-depth technical overview of the this compound-BTK complex, including its biochemical characteristics, the signaling pathways it modulates, and the experimental protocols used for its analysis.

Biochemical Profile and Mechanism of Action

This compound is a covalent inhibitor that displays high potency for BTK.[4][5] Its mechanism of action distinguishes it from many other BTK inhibitors, providing a foundation for its favorable selectivity and efficacy profile.

Inhibitory Potency and Binding Affinity

This compound inactivates BTK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range and demonstrates a strong irreversible binding efficacy (Ki).[4][5] Compared to clinically approved inhibitors, this compound shows a higher potency in inhibiting BTK.[5]

ParameterValueComparatorValue
This compound IC50 (BTK Inactivation) 5.8 nM[4]Ibrutinib Higher IC50[5]
This compound IC50 (Kinase Panel) 28.5 nM[4][5][6]Acalabrutinib Higher IC50[5]
This compound Irreversible Binding (Ki) 0.77 nM[5]BMX-IN-1 Higher Ki (15.07 nM)[5]
Kinase Selectivity Profile

A crucial aspect of targeted therapy is minimizing off-target effects. This compound exhibits a desirable selectivity profile, showing high potency against BTK and the related kinase BMX, with significantly lower activity against other kinases within the TEC family and other signaling pathways.[4][6]

Kinase TargetThis compound IC50Selectivity (IC50 Kinase / IC50 BTK)
BTK 28.5 nM1
BMX 49.0 nM~1.7
TXK 0.19 µM~7
TEC 0.22 µM~8
ITK 0.44 µM~15
BLK 2.60 µM~91
EGFR > 3 µM> 105
ERBB2 > 3 µM> 105
JAK3 > 3 µM> 105
Data sourced from multiple references.[4][6]
Predicted Binding Mode and Structural Interaction

Structural prediction and modeling of the this compound-BTK complex have revealed a unique inhibitory mechanism.[6][][8] Rather than solely acting as an ATP competitor, this compound is predicted to covalently bind to Cysteine 481 (Cys481) in the ATP binding pocket and subsequently sequester Tyrosine 551 (Tyr551).[4][5] This "sequestration" or "chelating" action prevents the autophosphorylation of BTK, locking it in an inactive state and ultimately leading to its degradation within the cell.[4][5][6]

cluster_binding This compound Binding to BTK This compound This compound Inhibitor BTK_ATP_Pocket BTK ATP Binding Pocket (contains Cys481) This compound->BTK_ATP_Pocket Covalent Binding to Cys481 Tyr551 Tyr551 (Autophosphorylation Site) BTK_ATP_Pocket->Tyr551 Sequesters/Chelates BTK_Inactive Inactive BTK Conformation Tyr551->BTK_Inactive Prevents Autophosphorylation Degradation BTK Degradation BTK_Inactive->Degradation

Caption: Logical flow of this compound's mechanism of action on BTK.

Modulation of BTK Signaling

BTK is a central node in signaling pathways essential for B-cell development, differentiation, and survival.[2][9] this compound's inhibition of BTK effectively shuts down these downstream signals.

The B-cell receptor (BCR) initiates a signaling cascade upon antigen binding. This involves Src family kinases that phosphorylate and activate BTK.[5] Activated BTK then phosphorylates Phospholipase-Cγ (PLCγ), leading to calcium mobilization and the activation of critical transcription factors like NF-κB, which promote cell proliferation and survival.[5][9] this compound intervenes at a pivotal point, preventing BTK activation and halting the entire downstream cascade.

BTK Signaling Pathway and this compound Inhibition BCR B-Cell Receptor (BCR) Src_Kinase Src Family Kinases (e.g., LYN, FYN) BCR->Src_Kinase Activates BTK BTK Src_Kinase->BTK Phosphorylates (Activates) PLCG PLCγ BTK->PLCG Phosphorylates (Activates) Ca_Mobilization Ca²⁺ Mobilization PLCG->Ca_Mobilization NFKB_MAP NF-κB / MAP Kinase Activation Ca_Mobilization->NFKB_MAP Proliferation Cell Proliferation & Survival NFKB_MAP->Proliferation This compound This compound This compound->BTK Inhibits via Tyr551 Sequestration

Caption: this compound inhibits the BTK signaling cascade downstream of the BCR.

Experimental Protocols

The characterization of the this compound-BTK complex involves a suite of biophysical and biochemical assays. The following sections detail generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of an inhibitor. The assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[10][11]

  • Reagent Preparation : Prepare BTK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10] Prepare serial dilutions of this compound in DMSO. Prepare a substrate/ATP mix (e.g., poly[Glu:Tyr] peptide and 10 µM ATP).[12]

  • Reaction Setup : In a 384-well plate, add 1 µl of diluted this compound or DMSO (control). Add 2 µl of diluted BTK enzyme.

  • Initiation : Add 2 µl of the substrate/ATP mix to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection : Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

  • Luminescence Generation : Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Record luminescence using a plate reader. Data is plotted as percent inhibition versus log[this compound], and the IC50 is calculated using a suitable curve-fitting model.

A Prepare Reagents (Buffer, this compound, BTK, ATP/Substrate) B Dispense this compound (Serial Dilutions) A->B C Add BTK Enzyme B->C D Initiate Reaction (Add ATP/Substrate) C->D E Incubate (e.g., 60 min) D->E F Stop & Detect (Add ADP-Glo™ Reagent) E->F G Generate Signal (Add Kinase Detection Reagent) F->G H Read Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for determining BTK kinase inhibition by this compound.

Binding Affinity Determination (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, including association (kon) and dissociation (koff) rates.[13][14]

  • Chip Preparation : Select a suitable sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

  • Ligand Immobilization : Covalently immobilize purified recombinant BTK protein onto the chip surface via amine coupling to a target density. A reference cell is prepared similarly but without the protein.

  • Analyte Injection (Association) : Inject a series of concentrations of this compound in running buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 0.05% P20) over both the BTK-immobilized surface and the reference cell at a constant flow rate.[15] The binding is recorded as an increase in response units (RU).

  • Dissociation : Replace the this compound solution with running buffer and monitor the decrease in RU as the compound dissociates from the immobilized BTK. For covalent inhibitors, this rate will be extremely slow or negligible.

  • Regeneration : Inject a regeneration solution (e.g., low pH glycine) to remove any non-covalently bound analyte, preparing the surface for the next cycle. This step may be omitted or modified for irreversible binders.

  • Data Analysis : After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for reversible, or a two-state model for covalent inhibitors) to determine kon, koff, and the equilibrium dissociation constant (KD).

A Prepare & Activate Sensor Chip B Immobilize Ligand (BTK Protein) A->B Next Concentration Cycle C Inject Analyte (this compound) - Association Phase B->C Next Concentration Cycle D Flow Buffer Only - Dissociation Phase C->D Next Concentration Cycle E Regenerate Surface D->E Next Concentration Cycle F Analyze Sensorgram (Calculate kon, koff, KD) D->F E->C Next Concentration Cycle

Caption: General experimental workflow for Surface Plasmon Resonance (SPR).

Structural Analysis (X-ray Co-crystallography)

While the current understanding of the this compound-BTK complex is based on structural prediction, X-ray crystallography is the gold-standard method for determining the high-resolution, three-dimensional structure of such a complex.[16][17][18]

  • Protein-Ligand Complex Formation : Incubate highly purified BTK protein (e.g., kinase domain) with a molar excess of this compound to ensure complex formation.[16]

  • Crystallization Screening : Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce diffraction-quality crystals of the this compound-BTK complex.

  • Crystal Optimization : Optimize initial "hit" conditions by varying reagent concentrations, temperature, and other parameters to improve crystal size and quality.

  • Data Collection : Cryo-protect a suitable crystal and expose it to a high-intensity X-ray beam (typically at a synchrotron). The resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : Process the diffraction data to determine unit cell parameters and space group. The structure is solved using molecular replacement with a known BTK structure as a search model. The electron density map is then used to build and refine the model of the complex, including the precise orientation and covalent linkage of this compound in the binding site.

A Prepare Purified BTK & this compound B Form Protein-Ligand Complex in Solution A->B C Screen for Crystallization Conditions B->C D Optimize Crystal Growth C->D E Collect X-ray Diffraction Data D->E F Solve & Refine 3D Structure E->F G Analyze Binding Site Interactions F->G

References

JS25: A Deep Dive into a Selective and Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JS25, a selective and covalent inhibitor of Bruton's tyrosine kinase (BTK). It delves into its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor drug discovery and development.

Introduction to this compound and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), making it a prime therapeutic target.[4]

This compound is a novel, selective, and covalent inhibitor of BTK.[4][5] It has demonstrated potent anti-proliferative and pro-apoptotic effects in various hematological cancer models. Its unique mechanism of action and favorable selectivity profile distinguish it from other BTK inhibitors.

Mechanism of Action

This compound acts as a covalent inhibitor of BTK by specifically targeting a cysteine residue (Cys481) in the ATP-binding pocket of the kinase domain.[3] However, its primary mechanism of inactivation is distinct. Structural predictions suggest that this compound binding leads to the "sequestration" of a key tyrosine residue, Tyr551.[4][6] This sequestration event prevents the necessary autophosphorylation of BTK at Tyr223, a critical step for its full activation. This dual-action of covalent binding and sequestration of a key residue contributes to its high potency and prolonged inhibition.

Furthermore, treatment with this compound has been shown to induce the degradation of the BTK protein, further diminishing its cellular activity.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its comparators.

Table 1: In Vitro Kinase Inhibition Data

InhibitorTarget KinaseKi (nM)IC50 (nM)
This compound BTK 0.77 [4]28.5 [4]
IbrutinibBTK0.59[4]
AcalabrutinibBTK1.29[4]
BMX-IN-1BTK15.07[4]

Table 2: In Vitro Cell Proliferation Inhibition Data

Cell Line TypeIC50 Range (µM)
Blood Cancer Cell Lines0.5 - 38.0[4]

Table 3: In Vivo Efficacy Data

Animal ModelCancer TypeThis compound Dosage and ScheduleOutcome
Murine XenograftBurkitt's Lymphoma10 mg/kg and 20 mg/kg; i.p.; every 2 days for 14 days[4]Subcutaneous tumor reduction; suppression of metastatic and secondary tumor formation[4]
Zebrafish XenograftChronic Lymphocytic Leukemia1 µM, 2.5 µM, and 5 µM; injection; daily for 2 days[4]Decreased tumor burden[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments typically used to characterize a kinase inhibitor like this compound.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant BTK enzyme

  • ATP

  • Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • This compound and other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound and control inhibitors in the kinase buffer.

  • In a 384-well plate, add 1 µl of each inhibitor dilution.

  • Add 2 µl of a solution containing the BTK enzyme to each well.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[8]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Raji for Burkitt's lymphoma)

  • Complete cell culture medium

  • This compound and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[9]

  • Prepare serial dilutions of this compound and control inhibitors in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[9]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Murine Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Cancer cells (e.g., Raji cells)

  • This compound and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1x106 Raji cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomly assign the mice to treatment groups (vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the specified dosage and schedule (e.g., 10 mg/kg and 20 mg/kg, every 2 days for 14 days).[4]

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Analyze the data to determine the effect of this compound on tumor growth.

Zebrafish Xenograft Model

The zebrafish xenograft model offers a rapid and scalable in vivo platform for drug screening.

Materials:

  • Zebrafish embryos (2 days post-fertilization)

  • Fluorescently labeled cancer cells (e.g., from a chronic lymphocytic leukemia patient)

  • This compound and control inhibitors

  • Microinjection system

  • Fluorescence microscope

Protocol:

  • Microinject fluorescently labeled cancer cells into the yolk sac of the zebrafish embryos.

  • Incubate the embryos for 24 hours to allow for tumor cell proliferation and migration.

  • Administer this compound or control inhibitors by injecting the desired concentration directly into the yolk sac or by adding it to the embryo medium.[4][10]

  • Incubate the embryos for the specified treatment duration (e.g., 2 days).[4]

  • Visualize and quantify the tumor burden using a fluorescence microscope.

  • Analyze the data to assess the effect of this compound on tumor growth and metastasis.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the BTK signaling pathway. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

BTK Signaling Pathway

// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antigen [label="Antigen", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lyn_Syk [label="Lyn/Syk", fillcolor="#FBBC05", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCG2 [label="PLCγ2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Mobilization [label="Ca²⁺ Mobilization", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Antigen -> BCR [label="Activation"]; BCR -> Lyn_Syk; Lyn_Syk -> BTK [label="Phosphorylation\n(Tyr551)"]; BTK -> PLCG2 [label="Phosphorylation"]; this compound -> BTK [arrowhead=tee, color="#EA4335", label=" Inhibition\n(Covalent Binding &\nTyr551 Sequestration)"]; PLCG2 -> PIP2 [style=dashed]; PIP2 -> DAG [label="Hydrolysis"]; PIP2 -> IP3 [label="Hydrolysis"]; DAG -> PKC; IP3 -> Ca_Mobilization; PKC -> NFkB; Ca_Mobilization -> NFkB; PKC -> MAPK; NFkB -> Proliferation; MAPK -> Proliferation; this compound -> Apoptosis [style=dashed, arrowhead=normal, color="#4285F4"]; } END_OF_DOT Caption: The BTK signaling pathway initiated by BCR activation and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; kinase_assay [label="Kinase Inhibition Assay\n(e.g., ADP-Glo)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cancer Cell Line Culture\n(e.g., Raji)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability_assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis1 [label="Determine IC₅₀", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis2 [label="Determine IC₅₀", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> kinase_assay; start -> cell_culture; kinase_assay -> data_analysis1; cell_culture -> treatment; treatment -> viability_assay; viability_assay -> data_analysis2; data_analysis1 -> end; data_analysis2 -> end; } END_OF_DOT Caption: A typical workflow for the in vitro evaluation of a kinase inhibitor like this compound.

Experimental Workflow for In Vivo Evaluation

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; tumor_implantation [label="Tumor Cell Implantation\n(Murine or Zebrafish)", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Tumor Establishment", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(vs. Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Growth\n& Animal Health", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Analyze Anti-Tumor Efficacy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> tumor_implantation; tumor_implantation -> tumor_growth; tumor_growth -> treatment; treatment -> monitoring; monitoring -> data_analysis; data_analysis -> end; } END_OF_DOT Caption: A generalized workflow for the in vivo evaluation of this compound's anti-tumor efficacy.

Conclusion

This compound is a promising selective and covalent BTK inhibitor with a distinct mechanism of action involving the sequestration of Tyr551. Its potent in vitro and in vivo activity against various B-cell malignancies highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other next-generation kinase inhibitors. The ability of this compound to cross the blood-brain barrier also suggests its potential utility in treating central nervous system lymphomas.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound.

References

Methodological & Application

Application Notes and Protocols for the SCC-25 Murine Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "JS25 murine xenograft model" did not correspond to a standardized, publicly documented model in the initial search. Based on the available information, it is strongly presumed that "this compound" is a likely reference or typo for the widely used SCC-25 cell line-derived xenograft model. The following guide is based on this assumption and provides comprehensive details for the SCC-25 murine xenograft model.

I. Application Notes

The SCC-25 murine xenograft model is a critical tool for in vivo research on head and neck squamous cell carcinoma (HNSCC), specifically tongue squamous cell carcinoma (TSCC). This model utilizes the human SCC-25 cell line, which is derived from a squamous cell carcinoma of thetongue.[1][2] When implanted into immunocompromised mice, SCC-25 cells form solid tumors that recapitulate key characteristics of human HNSCC, making it a valuable platform for a variety of preclinical studies.

Key Applications:

  • Anticancer Drug Efficacy Testing: The SCC-25 xenograft model is widely used to evaluate the in vivo efficacy of novel therapeutic agents and combination therapies.[3][4]

  • Mechanism of Action Studies: Researchers can utilize this model to investigate the molecular mechanisms by which anticancer drugs exert their effects on tumor growth and progression.

  • Biomarker Discovery and Validation: The model allows for the identification and validation of potential biomarkers that may predict therapeutic response or resistance in HNSCC.

  • Tumor Growth and Metastasis Research: The SCC-25 model can be used to study the dynamics of tumor growth, invasion, and metastasis.

  • Evaluation of Novel Therapeutic Modalities: Beyond traditional chemotherapy, this model is suitable for testing novel approaches such as targeted therapies, immunotherapies, and combination treatments.

Cell Line Characteristics:

CharacteristicDescription
Cell Line Name SCC-25
Origin Human Tongue Squamous Cell Carcinoma
Morphology Epithelial-like
Growth Properties Adherent
Tumorigenicity Yes, forms tumors in immunocompromised mice. Tumors can develop within 21 days after subcutaneous inoculation of 10^7 cells.[2]

II. Experimental Protocols

A. SCC-25 Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining the SCC-25 human tongue squamous cell carcinoma cell line.

Materials:

  • SCC-25 cell line (e.g., ATCC CRL-1628)

  • Complete Culture Medium: 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium.[2]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Hydrocortisone

  • L-glutamine

  • Sodium Bicarbonate

  • Phosphate-Buffered Saline (PBS), sterile, without calcium and magnesium

  • Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

  • Sterile serological pipettes, centrifuge tubes, and other cell culture consumables

Complete Culture Medium Formulation:

  • DMEM/F12 (1:1 mixture)

  • 10% Fetal Bovine Serum (FBS)[2]

  • 400 ng/mL Hydrocortisone[2]

  • 2 mM L-glutamine[2]

  • 1.2 g/L Sodium Bicarbonate[2]

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the cryovial of SCC-25 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at approximately 125 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in fresh complete culture medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a 5% CO₂ atmosphere.

  • Subculturing (Passaging):

    • Culture the cells until they reach 80-90% confluency. Medium should be renewed every 2 to 3 days.[2]

    • Aspirate the old culture medium from the flask.

    • Briefly rinse the cell layer with sterile PBS to remove any residual serum.[2]

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until the cells detach.[2]

    • Add 6.0 to 8.0 mL of complete culture medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

    • Seed new T-75 flasks at a recommended subcultivation ratio of 1:3 to 1:10.

    • Add the appropriate volume of fresh, pre-warmed complete culture medium to the new flasks.

    • Incubate at 37°C in a 5% CO₂ atmosphere.

B. SCC-25 Murine Xenograft Model Establishment Protocol

This protocol describes the subcutaneous implantation of SCC-25 cells into immunocompromised mice to establish a xenograft tumor model.

Materials:

  • SCC-25 cells, cultured as described above (in exponential growth phase)

  • Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 4-6 weeks old

  • Complete culture medium (serum-free for injection) or PBS

  • Matrigel (optional, can improve tumor take rate)

  • 1 mL sterile syringes

  • 25-27 gauge needles

  • Animal anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • Animal facility with appropriate housing and care for immunocompromised mice

Procedure:

  • Cell Preparation:

    • Harvest SCC-25 cells that are in the exponential growth phase (typically 70-80% confluent).

    • Follow the subculturing protocol to detach and collect the cells.

    • Centrifuge the cell suspension and wash the cell pellet twice with sterile serum-free medium or PBS.

    • Resuspend the cells in serum-free medium or PBS at the desired concentration. A common injection concentration is 1 x 10⁷ cells per injection volume.[2] Some protocols suggest starting with 1 million cells.[5]

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Shave the area for injection (typically the right flank).

    • Cleanse the injection site with an antiseptic solution (e.g., 70% ethanol).

    • Gently lift the skin and subcutaneously inject the cell suspension (typically 100-200 µL) into the flank.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring and Measurement:

    • Monitor the mice regularly (at least twice weekly) for tumor appearance and overall health.

    • Once tumors become palpable, measure the tumor dimensions (length and width) using calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Continue monitoring until the tumors reach the desired size for the start of the experiment (e.g., 100-200 mm³).

III. Data Presentation

Quantitative Data on SCC-25 Xenograft Tumor Growth and Treatment Response

The following tables summarize quantitative data gathered from various studies on the SCC-25 xenograft model.

Table 1: Tumor Growth Kinetics of Untreated SCC-25 Xenografts

Mouse StrainNo. of Cells InjectedTime to Palpable TumorTime to 1000 mm³ (approx.)Doubling Time (approx.)Source
Nude Mice1 x 10⁷~3 weeks~21 days to tumor formation4 +/- 1 days[2][3]
Nude MiceNot SpecifiedNot SpecifiedDecreased with serial passageNot Specified[6]

Table 2: Efficacy of Selected Therapeutic Agents in SCC-25 Xenograft Models

Therapeutic AgentDosage and Schedule% Tumor Growth Inhibition (TGI) or other Efficacy MetricMouse StrainSource
Cisplatin 0.3 mg/kg, i.p., twice weekly28% TGI after 24 daysNude Mice[3]
Cisplatin 0.45 mg/kg, i.p., twice weekly47% TGI after 24 daysNude Mice[3]
Cisplatin 0.9 mg/kg, i.p., twice weekly86% TGI after 24 daysNude Mice[3]
9-cis Retinoic Acid 30 mg/kg, p.o., daily (5 days/week)25% TGI after 24 daysNude Mice[3]
Cisplatin + 9-cis RA 0.3 mg/kg DDP + 30 mg/kg 9-cis RA68% TGI after 24 daysNude Mice[3]
Cisplatin + 9-cis RA 0.45 mg/kg DDP + 30 mg/kg 9-cis RA78% TGI after 24 daysNude Mice[3]
Garcinol 0.5 mg/kg, i.p., 5 times/weekSignificant tumor growth suppressionAthymic Nude Mice[4]
Garcinol + Cisplatin Garcinol (0.5 mg/kg) + CisplatinFurther increased tumor growth suppression compared to single agentsAthymic Nude Mice[4]
Trichosanthin (TCS) + Granzyme B (GrzB) Not specifiedSignificantly suppressed tumor growthNude Mice[7]
Cetuximab 6 injections over 26 daysSignificant suppression of tumor growthNot Specified[8]

IV. Visualization of Pathways and Workflows

A. Signaling Pathways

The following diagrams illustrate key signaling pathways often dysregulated in squamous cell carcinoma and relevant to the SCC-25 model.

EGFR_Signaling_Pathway EGFR Signaling Pathway in Squamous Cell Carcinoma cluster_RAS_MAPK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus mTOR->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Cetuximab Cetuximab Cetuximab->EGFR

Caption: EGFR signaling pathway, a key driver in HNSCC, leading to cell proliferation and survival.

NFkB_Signaling_Pathway NF-κB Signaling Pathway in Squamous Cell Carcinoma Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription NFkB->Gene_Transcription IkB_NFkB->NFkB IκB Degradation Cellular_Response Inflammation, Proliferation, Survival, Angiogenesis Gene_Transcription->Cellular_Response

Caption: The NF-κB signaling pathway, often constitutively active in HNSCC, promoting inflammation and tumor progression.

STAT3_Signaling_Pathway STAT3 Signaling Pathway in Head and Neck Cancer Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR JAK JAK Cytokine_Receptor->JAK SRC Src EGFR->SRC STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation SRC->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription STAT3_dimer->Gene_Transcription Cellular_Response Proliferation, Survival, Angiogenesis, Immune Evasion Gene_Transcription->Cellular_Response

Caption: The STAT3 signaling pathway, a key mediator of oncogenic signals in HNSCC.

B. Experimental Workflow

The following diagram provides a logical workflow for a typical preclinical drug efficacy study using the SCC-25 xenograft model.

Xenograft_Workflow SCC-25 Xenograft Experimental Workflow cluster_Phase1 1. Cell Culture and Expansion cluster_Phase2 2. Xenograft Establishment cluster_Phase3 3. Drug Efficacy Study cluster_Phase4 4. Data Analysis and Endpoint Thaw_Cells Thaw SCC-25 Cells Culture_Cells Culture to 80% Confluency Thaw_Cells->Culture_Cells Harvest_Cells Harvest and Count Cells Culture_Cells->Harvest_Cells Prepare_Injection Prepare Cell Suspension (e.g., 1x10^7 cells/100µL) Harvest_Cells->Prepare_Injection Inject_Mice Subcutaneous Injection in Nude Mice Prepare_Injection->Inject_Mice Monitor_Tumor_Formation Monitor for Palpable Tumors Inject_Mice->Monitor_Tumor_Formation Measure_Tumors Measure Tumors until ~100-200 mm³ Monitor_Tumor_Formation->Measure_Tumors Randomize_Mice Randomize into Treatment Groups Measure_Tumors->Randomize_Mice Treat_Mice Administer Treatment (e.g., Drug vs. Vehicle) Randomize_Mice->Treat_Mice Monitor_Treatment Monitor Tumor Volume and Body Weight Treat_Mice->Monitor_Treatment Endpoint Euthanize Mice at Endpoint (e.g., Tumor Size Limit) Monitor_Treatment->Endpoint Collect_Tissues Collect Tumors and Tissues for Analysis Endpoint->Collect_Tissues Analyze_Data Analyze Tumor Growth Data and Biomarkers Collect_Tissues->Analyze_Data

Caption: A typical experimental workflow for conducting a preclinical drug efficacy study using the SCC-25 xenograft model.

References

Application Notes and Protocols for JS25 in Zebrafish Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cancer research and drug discovery, offering a unique combination of high-throughput screening capabilities and physiological relevance to human cancers.[1][2][3] Its genetic tractability, rapid development, and optical transparency make it an ideal system for real-time imaging of tumor progression, angiogenesis, and metastasis.[2][4] This document provides detailed application notes and protocols for evaluating the efficacy of a novel anti-cancer compound, JS25, using zebrafish cancer models. These protocols focus on two key hallmarks of cancer: angiogenesis and apoptosis.

This compound: A Novel Tyrosine Kinase Inhibitor

This compound is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These RTKs are crucial components of signaling pathways that drive tumor growth, proliferation, and the formation of new blood vessels (angiogenesis). The dual inhibitory action of this compound makes it a promising candidate for cancer therapy.

Key Applications in Zebrafish Cancer Models

  • Anti-Angiogenesis Assays: To assess the ability of this compound to inhibit the formation of new blood vessels that supply tumors with essential nutrients.

  • Apoptosis Induction Assays: To determine the effectiveness of this compound in inducing programmed cell death in cancer cells.

  • Tumor Growth Inhibition Studies: To evaluate the overall impact of this compound on the growth and proliferation of human cancer cell xenografts in zebrafish.

Signaling Pathway: this compound Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting the PI3K/Akt and MAPK signaling pathways, which are downstream of VEGFR and other RTKs. Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis.

JS25_Signaling_Pathway cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis This compound This compound This compound->VEGFR Zebrafish_Xenograft_Workflow cluster_prep Preparation cluster_injection Microinjection cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Culture 1. Culture and label human cancer cells (e.g., with DiI dye) Microinjection 3. Microinject labeled cancer cells into the yolk sac of 48 hpf embryos Cell_Culture->Microinjection Zebrafish_Prep 2. Collect and dechorionate 24 hpf zebrafish embryos Zebrafish_Prep->Microinjection Incubation 4. Incubate embryos at 34°C Microinjection->Incubation Screening 5. Screen for successful engraftment at 1 dpi Incubation->Screening Treatment 6. Treat with this compound or vehicle control Screening->Treatment Imaging 7. Image tumor growth and metastasis at 4 dpi using fluorescence microscopy Treatment->Imaging Quantification 8. Quantify tumor size and metastatic dissemination Imaging->Quantification Apoptosis_Assay_Workflow Start Zebrafish Xenografts at 3 dpi Treatment Treat with this compound or Vehicle Control for 24 hours Start->Treatment Staining Incubate in Acridine Orange Solution Treatment->Staining Wash Wash with E3 Medium Staining->Wash Imaging Image with Fluorescence Microscope (Green Channel for Apoptosis) Wash->Imaging Quantification Quantify the number of apoptotic cells within the tumor Imaging->Quantification

References

Application Note: Protocol for Assessing JS25 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: JS25 is a selective, covalent Bruton's tyrosine kinase (BTK) inhibitor with demonstrated efficacy in suppressing cancer cell proliferation[1]. A critical characteristic of this compound for its potential therapeutic application in central nervous system (CNS) disorders is its ability to efficiently penetrate the blood-brain barrier (BBB)[1]. This document provides a detailed protocol for assessing the BBB penetration of this compound, incorporating both in vitro and in vivo methodologies. The BBB is a highly selective barrier formed by endothelial cells, pericytes, and astrocytes, which protects the brain from harmful substances while regulating the passage of essential molecules[2][3]. Understanding and quantifying the ability of a therapeutic agent like this compound to cross this barrier is crucial for the development of treatments for neurological diseases.

The following protocols are designed to provide a comprehensive framework for evaluating the BBB permeability of this compound, from initial high-throughput screening using in vitro models to definitive quantification in in vivo systems.

I. In Vitro Assessment of this compound BBB Penetration using a Transwell Model

This protocol describes an in vitro model of the BBB using a co-culture of brain endothelial cells, astrocytes, and pericytes in a Transwell system. This model allows for the assessment of this compound permeability in a controlled environment.

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 BBB Model Assembly & Validation cluster_2 This compound Permeability Assay A Culture brain endothelial cells, astrocytes, and pericytes B Seed astrocytes and pericytes on the bottom of the well A->B C Seed endothelial cells on the Transwell insert A->C D Co-culture for 5-7 days to form tight junctions C->D E Measure Transendothelial Electrical Resistance (TEER) D->E F Assess paracellular permeability with fluorescent tracer (e.g., Lucifer Yellow) E->F G Add this compound to the apical (blood) side of the insert F->G Model Validated H Incubate for specified time points (e.g., 30, 60, 120 min) G->H I Collect samples from the basolateral (brain) side H->I J Quantify this compound concentration using LC-MS/MS I->J

Caption: Workflow for in vitro assessment of this compound BBB penetration.

A. Materials and Reagents:

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)

  • Human Astrocytes

  • Human Brain Vascular Pericytes

  • Endothelial Cell Growth Medium

  • Astrocyte Medium

  • Pericyte Medium

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • This compound compound

  • Lucifer Yellow or Sodium Fluorescein (for barrier integrity testing)

  • Phosphate-Buffered Saline (PBS)

  • LC-MS/MS system for this compound quantification

B. Experimental Protocol:

  • Cell Culture: Culture hCMEC/D3, astrocytes, and pericytes according to the supplier's recommendations.

  • Co-culture Setup:

    • Coat the bottom of a 24-well plate with a suitable extracellular matrix protein (e.g., collagen) and seed with astrocytes and pericytes.

    • Coat the apical side of the Transwell inserts with the same extracellular matrix protein and seed with hCMEC/D3 cells.

    • Once the cells are confluent, place the endothelial cell-seeded inserts into the wells containing the astrocyte and pericyte co-culture.

  • Barrier Formation and Validation:

    • Allow the co-culture to grow for 5-7 days to facilitate the formation of tight junctions.

    • Monitor the integrity of the endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a voltmeter. A stable and high TEER value indicates a well-formed barrier[4][5].

    • Further validate the barrier integrity by assessing the permeability of a paracellular marker like Lucifer Yellow. Add Lucifer Yellow to the apical chamber and measure its concentration in the basolateral chamber over time. Low permeability of the marker confirms a tight barrier.

  • This compound Permeability Assay:

    • Replace the medium in both the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add this compound at a known concentration to the apical chamber.

    • At various time points (e.g., 30, 60, 120, and 240 minutes), collect samples from the basolateral chamber.

    • Immediately after collection, quantify the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) of this compound using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of this compound appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration of this compound in the apical chamber.

C. Data Presentation:

Time (minutes)This compound Concentration in Basolateral Chamber (nM)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
30
60
120
240

II. In Vivo Assessment of this compound Brain Penetration in a Murine Model

This protocol details the in vivo assessment of this compound BBB penetration in mice using pharmacokinetic analysis of plasma and brain tissue concentrations.

Experimental Workflow:

G A Administer this compound to mice (e.g., intravenous or oral) B Collect blood and brain samples at specified time points A->B C Process blood to obtain plasma B->C D Homogenize brain tissue B->D E Extract this compound from plasma and brain homogenate C->E D->E F Quantify this compound concentration in plasma and brain using LC-MS/MS E->F G Calculate brain-to-plasma concentration ratio (Kp) F->G

Caption: Workflow for in vivo assessment of this compound brain penetration.

A. Materials and Reagents:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound compound formulated for in vivo administration

  • Anesthesia (e.g., isoflurane)

  • Heparinized tubes for blood collection

  • Brain homogenization buffer

  • Homogenizer

  • LC-MS/MS system for this compound quantification

B. Experimental Protocol:

  • Animal Dosing:

    • Acclimate mice to the housing conditions for at least one week before the experiment.

    • Administer this compound to the mice via the desired route (e.g., intravenous tail vein injection or oral gavage) at a specific dose.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), euthanize a cohort of mice.

    • Immediately collect blood via cardiac puncture into heparinized tubes.

    • Perfuse the brain with ice-cold saline to remove intravascular blood.

    • Carefully dissect and collect the whole brain.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • This compound Quantification:

    • Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or solid-phase extraction).

    • Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

      • Kp = Cbrain / Cplasma

      • Where Cbrain is the concentration of this compound in the brain tissue and Cplasma is the concentration of this compound in the plasma.

    • Determine the area under the concentration-time curve (AUC) for both brain and plasma.

    • Calculate the brain-to-plasma AUC ratio (Kp,AUC):

      • Kp,AUC = AUCbrain / AUCplasma

C. Data Presentation:

Time (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
0.25
0.5
1
2
4
8
24
Pharmacokinetic ParameterValue
AUCplasma (ngh/mL)
AUCbrain (ngh/g)
Kp,AUC

III. BTK Signaling Pathway

This compound is a BTK inhibitor. While the direct mechanism of its transport across the BBB is not detailed, understanding its target pathway is relevant for its therapeutic application in the CNS.

BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Disclaimer: These protocols provide a general framework. Specific parameters such as cell densities, incubation times, and analytical methods should be optimized and validated for each specific experimental setup. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes: Investigating the Efficacy of JS25 in Burkitt's Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and databases did not yield specific information regarding a compound designated "JS25" for the experimental use in Burkitt's lymphoma cells. The following application notes and protocols are therefore provided as a representative template for a hypothetical novel therapeutic agent targeting key signaling pathways implicated in Burkitt's lymphoma, such as the PI3K/AKT/mTOR pathway.[1][2][3][4] This document is intended to serve as a guide for researchers and drug development professionals in designing and executing preclinical studies for similar investigational compounds.

Introduction

Burkitt's lymphoma (BL) is a highly aggressive B-cell non-Hodgkin lymphoma characterized by the translocation and subsequent overexpression of the c-MYC oncogene.[1][5] While intensive chemotherapy regimens can be effective, there is a need for novel targeted therapies, particularly for relapsed or refractory cases.[2][6][7] Constitutive activation of the B-cell receptor (BCR) and the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical survival mechanism in BL cells, making it a prime target for therapeutic intervention.[1][3][4] This document outlines the experimental application of this compound, a hypothetical small molecule inhibitor of the PI3K/AKT pathway, in Burkitt's lymphoma cell models.

Mechanism of Action

This compound is postulated to be a selective inhibitor of the PI3K/AKT signaling cascade, a key pathway promoting cell survival and proliferation in Burkitt's lymphoma.[1][3] By blocking this pathway, this compound is expected to induce cell cycle arrest and apoptosis in BL cells. The experimental protocols outlined below are designed to validate this proposed mechanism of action and quantify the anti-tumor effects of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Burkitt's Lymphoma Cell Lines

Cell LineThis compound IC50 (µM) after 72hPositive Control (e.g., Idelalisib) IC50 (µM)
Raji[Insert Value][Insert Value]
Daudi[Insert Value][Insert Value]
Namalwa[Insert Value][Insert Value]

Table 2: Effect of this compound on Apoptosis in Raji Cells

Treatment% Apoptotic Cells (Annexin V+)
Vehicle Control[Insert Value]
This compound (IC50 concentration)[Insert Value]
Staurosporine (Positive Control)[Insert Value]

Table 3: Cell Cycle Analysis of Raji Cells Treated with this compound

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound (IC50 concentration)[Insert Value][Insert Value][Insert Value]

Experimental Protocols

1. Cell Culture

  • Cell Lines: Raji, Daudi, and Namalwa Burkitt's lymphoma cell lines.

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

2. In Vitro Cytotoxicity Assay (MTS Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Procedure:

    • Seed 5 x 10^4 cells per well in a 96-well plate.

    • Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours.

    • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Treat Raji cells with this compound at its IC50 concentration for 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

4. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Procedure:

    • Treat Raji cells with this compound at its IC50 concentration for 24 hours.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight.

    • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

5. Western Blotting

  • Objective: To confirm the inhibition of the PI3K/AKT signaling pathway.

  • Procedure:

    • Treat Raji cells with this compound for various time points (e.g., 0, 2, 6, 24 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Visualizations

JS25_Signaling_Pathway BCR BCR PI3K PI3K BCR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Proposed mechanism of this compound action on the PI3K/AKT/mTOR pathway in Burkitt's lymphoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) CellCulture Burkitt's Lymphoma Cell Culture (Raji, Daudi, Namalwa) Cytotoxicity Cytotoxicity Assay (MTS) CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis Xenograft Xenograft Model (SCID mice) Cytotoxicity->Xenograft CellCycle Cell Cycle Analysis Apoptosis->CellCycle WesternBlot Western Blot (p-AKT, p-mTOR) CellCycle->WesternBlot Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Experimental workflow for preclinical evaluation of this compound in Burkitt's lymphoma.

Logical_Relationship JS25_Treatment This compound Treatment PI3K_Inhibition PI3K Pathway Inhibition JS25_Treatment->PI3K_Inhibition Apoptosis_Induction Increased Apoptosis PI3K_Inhibition->Apoptosis_Induction CellCycle_Arrest Cell Cycle Arrest PI3K_Inhibition->CellCycle_Arrest Tumor_Suppression Tumor Growth Suppression Apoptosis_Induction->Tumor_Suppression CellCycle_Arrest->Tumor_Suppression

Caption: Logical relationship of this compound's therapeutic effect in Burkitt's lymphoma.

References

Preparing Mammalian Cell Lines for Culture: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The successful cultivation of mammalian cells is fundamental to a wide range of research and drug development applications. Proper aseptic technique and adherence to established protocols are critical for maintaining cell line viability, preventing contamination, and ensuring experimental reproducibility. This document provides a detailed, generalized protocol for the preparation of adherent mammalian cell lines for culture, including thawing, subculturing, and cryopreservation.

Due to the lack of specific publicly available data for a cell line designated "JS25," this protocol is based on established procedures for other well-documented adherent cell lines. Researchers and scientists must consult the certificate of analysis or product information sheet provided by the cell line supplier for specific details such as recommended growth medium, serum concentration, and subculture ratios. The following protocols and quantitative data should be considered as a starting point and may require optimization for your specific cell line.

Key Experimental Protocols

Thawing of Cryopreserved Cells

This protocol outlines the steps for reviving cells from cryogenic storage. Rapid thawing and gradual removal of the cryoprotectant are crucial for maximizing cell viability.

Materials:

  • Complete growth medium (pre-warmed to 37°C)

  • Sterile 15 mL conical centrifuge tubes

  • Water bath at 37°C

  • 70% ethanol

  • Personal protective equipment (PPE): sterile gloves, lab coat, safety glasses

Procedure:

  • Pre-warm the complete growth medium in a 37°C water bath.

  • Retrieve the cryovial from liquid nitrogen storage. Safety Precaution: Always wear appropriate PPE when handling cryovials, as they may explode upon rapid temperature changes.

  • Immediately immerse the lower half of the cryovial in the 37°C water bath and gently agitate until only a small ice crystal remains. This process should be rapid, typically taking about 1-2 minutes.[1]

  • Remove the vial from the water bath and decontaminate the exterior with 70% ethanol.[2]

  • Under sterile conditions in a biological safety cabinet, transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotective agent (e.g., DMSO).

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriate culture flask and add the recommended volume of medium.

  • Incubate the flask at 37°C in a humidified incubator with 5% CO2.

  • The following day, observe the cells for attachment and replace the medium to remove any residual cryoprotectant and dead cells.

Subculturing of Adherent Cells

Adherent cells require passaging once they reach a certain confluency (typically 70-90%) to maintain their health and proliferative capacity.[3]

Materials:

  • Complete growth medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

  • Sterile culture flasks or plates

  • Inverted microscope

Procedure:

  • Aspirate the spent culture medium from the flask.

  • Gently wash the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity.[2]

  • Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 2-3 mL for a T75 flask).[2]

  • Incubate the flask at 37°C for a few minutes until the cells begin to detach. This can be monitored under an inverted microscope.[2] Tapping the side of the flask can aid in detachment.

  • Once the majority of cells have detached, add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.[2]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension to a new culture flask containing fresh, pre-warmed complete growth medium. The split ratio will depend on the specific cell line's growth rate.

  • Incubate the new culture at 37°C in a humidified incubator with 5% CO2.

Cryopreservation of Cells

Proper cryopreservation allows for the long-term storage of cell stocks. A slow, controlled cooling rate is essential for maintaining cell viability.[4][5]

Materials:

  • Cryopreservation medium (e.g., complete growth medium with 5-10% DMSO).[3][6]

  • Sterile cryovials

  • Controlled-rate freezing container or isopropanol chamber

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

Procedure:

  • Harvest the cells using the subculturing protocol described above.

  • Count the cells and determine the viability.

  • Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1x10⁶ to 1x10⁷ cells/mL.[1]

  • Aliquot the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.[5][6]

  • The following day, transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Quantitative Data Summary

The following table provides a summary of general quantitative parameters for mammalian cell culture. These values are representative and should be optimized for the specific "this compound" cell line.

ParameterValueApplication
Thawing
Centrifugation Speed125 x gPelleting cells
Centrifugation Time5 - 7 minutesPelleting cells
Subculturing
Confluency for Passaging70 - 90%Initiating subculture
Trypsin Incubation Time2 - 15 minutes (cell-dependent)Cell detachment
Cryopreservation
Cell Density1x10⁶ - 1x10⁷ cells/mLFreezing cells
Cooling Rate-1°C / minuteControlled freezing
Long-term Storage Temp.Below -130°C (Liquid Nitrogen)Maintaining viability

Visualizing the Workflow

The following diagram illustrates the general workflow for preparing a mammalian cell line for culture, from thawing to expansion and cryopreservation.

Cell_Culture_Workflow General Mammalian Cell Culture Workflow cluster_thawing Thawing cluster_culture Culturing & Subculturing cluster_freezing Cryopreservation thaw_start Retrieve Cryovial from Liquid Nitrogen thaw_process Rapid Thaw at 37°C thaw_start->thaw_process thaw_wash Wash with Complete Medium thaw_process->thaw_wash thaw_centrifuge Centrifuge (125 x g) thaw_wash->thaw_centrifuge thaw_resuspend Resuspend in Fresh Medium thaw_centrifuge->thaw_resuspend thaw_plate Plate in Culture Flask thaw_resuspend->thaw_plate thaw_incubate Incubate at 37°C, 5% CO2 thaw_plate->thaw_incubate culture_observe Observe Cells (70-90% Confluency) thaw_incubate->culture_observe Expand Cells culture_wash Wash with PBS culture_observe->culture_wash culture_trypsinize Add Trypsin-EDTA culture_wash->culture_trypsinize culture_detach Incubate & Detach culture_trypsinize->culture_detach culture_neutralize Neutralize Trypsin with Medium culture_detach->culture_neutralize culture_split Split Culture into New Flasks culture_neutralize->culture_split freeze_harvest Harvest Cells culture_neutralize->freeze_harvest Prepare for Freezing culture_split->culture_observe Continue Culture culture_incubate Incubate at 37°C, 5% CO2 culture_split->culture_incubate freeze_count Count Cells freeze_harvest->freeze_count freeze_resuspend Resuspend in Cryopreservation Medium freeze_count->freeze_resuspend freeze_aliquot Aliquot into Cryovials freeze_resuspend->freeze_aliquot freeze_controlled Controlled Rate Freezing (-80°C Overnight) freeze_aliquot->freeze_controlled freeze_store Store in Liquid Nitrogen freeze_controlled->freeze_store

General workflow for mammalian cell culture.

There is no specific signaling pathway information available for a "this compound" cell line. Researchers should investigate pathways relevant to the specific cell type and their research focus. For example, if "this compound" were a bladder cancer cell line, relevant pathways might include those involved in cell cycle regulation and drug resistance.[7][8]

References

Application Notes and Protocols for JS25 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS25 is a selective and covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, making it a key therapeutic target. This compound inactivates BTK by covalently binding to the tyrosine residue Tyr551.[1][2][] Preclinical studies have demonstrated the potential of this compound in suppressing the proliferation of cancer cells and inducing cell death.[1][2][] Notably, this compound has shown efficacy in a murine xenograft model of Burkitt's lymphoma and has the ability to cross the blood-brain barrier.[1][2]

These application notes provide detailed protocols for the administration of this compound in animal models of B-cell malignancies, with a focus on a Burkitt's lymphoma xenograft model. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo administration parameters and efficacy of this compound in a murine xenograft model of Burkitt's lymphoma.

Table 1: this compound Administration Parameters in a Murine Burkitt's Lymphoma Xenograft Model

ParameterValueReference
Animal Model Female adult BALB/c/NSG mice[2]
Tumor Model Subcutaneous xenograft of Raji cells[2]
Compound This compound[2]
Dosage 10 mg/kg and 20 mg/kg[2]
Route of Administration Intraperitoneal (i.p.) injection[2]
Dosing Schedule Every 2 days for 14 days[2]
Vehicle Not specified

Table 2: In Vivo Efficacy of this compound in a Murine Burkitt's Lymphoma Xenograft Model

Treatment GroupOutcomeReference
This compound (10 mg/kg and 20 mg/kg)Inhibition of tumor growth[2]
This compound (10 mg/kg and 20 mg/kg)Significant reduction in secondary tumor formation[2]
This compound (unspecified dose)30-40% reduction of the subcutaneous tumor[1][]
This compound (unspecified dose)Overall reduction in the percentage of metastasis and secondary tumor formation[1][]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Burkitt's Lymphoma Xenograft Model in Mice

This protocol describes the establishment of a subcutaneous tumor model using the Raji Burkitt's lymphoma cell line.

Materials:

  • Raji cells (human Burkitt's lymphoma cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c/NSG), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Animal anesthesia (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: Culture Raji cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.

  • Cell Preparation for Injection:

    • On the day of injection, harvest the Raji cells by centrifugation.

    • Wash the cells once with sterile PBS.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.

    • Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. The cell viability should be >95%.

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Tumor Cell Implantation:

    • Anesthetize the mice using a recommended anesthetic protocol.

    • Shave and sterilize the right flank of each mouse.

    • Subcutaneously inject 100 µL of the Raji cell suspension (containing 1 x 10^6 cells) into the prepared flank.

    • Monitor the animals closely until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure the tumor volume every 2-3 days using calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Monitor the body weight of the animals as an indicator of general health.

    • Animals should be randomized into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Protocol 2: Administration of this compound to Tumor-Bearing Mice

This protocol outlines the procedure for the intraperitoneal administration of this compound to mice with established Burkitt's lymphoma xenografts.

Materials:

  • This compound compound

  • Appropriate vehicle for solubilizing this compound (e.g., a solution containing DMSO, PEG300, and saline. The final concentration of DMSO should be minimized and tested for tolerability).

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • On each day of treatment, prepare a fresh solution of this compound in the chosen vehicle at the desired concentrations (10 mg/kg and 20 mg/kg).

    • Ensure the compound is fully dissolved. The solution should be protected from light if it is light-sensitive.

  • Dosing:

    • Weigh each mouse to determine the precise volume of the this compound solution to be administered.

    • Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.

    • Follow the predetermined dosing schedule (e.g., every 2 days for 14 days).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the treatment period.

    • Observe the animals for any signs of toxicity or adverse effects.

    • At the end of the study, euthanize the animals according to approved institutional guidelines.

    • Excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular analysis).

    • Collect other tissues as needed to assess for metastasis or off-target effects.

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Covalent Inhibition (Tyr551) PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Gene Transcription

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture 1. Raji Cell Culture cell_prep 2. Cell Harvest & Preparation cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth 4. Tumor Growth & Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound Administration (i.p.) randomization->treatment monitoring 7. Continued Monitoring treatment->monitoring endpoint 8. Study Endpoint & Euthanasia monitoring->endpoint data_collection 9. Tumor & Tissue Collection endpoint->data_collection analysis 10. Data Analysis (Tumor Volume, Metastasis) data_collection->analysis

Caption: Experimental Workflow for this compound Efficacy Testing.

References

Troubleshooting & Optimization

Technical Support Center: JS25 Kinase Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JS25 in kinase profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It deactivates BTK by binding to a specific cysteine residue (Cys481) in the ATP-binding pocket.[4] BTK is a key enzyme in the B-cell receptor signaling pathway, making it a crucial target in various hematological malignancies.[2][3][5]

Q2: What are the known off-target effects of this compound?

A2: While this compound is designed to be a selective BTK inhibitor, it can exhibit off-target activity against other kinases, particularly those within the TEC family.[1] Kinase profiling studies have shown that this compound can also inhibit BMX, TEC, TXK, and ITK at higher concentrations than its IC50 for BTK.[1] However, it shows significantly less activity against other kinases like EGFR, ERBB2, and JAK3 compared to the first-generation BTK inhibitor, ibrutinib.[1][6]

Q3: How does the selectivity of this compound compare to other BTK inhibitors like ibrutinib?

A3: this compound demonstrates a more favorable selectivity profile compared to ibrutinib.[1][2][3] Ibrutinib is known to inhibit a broader range of kinases, including the entire TEC family, EGFR, JAK3, and others, which is associated with adverse side effects.[1][6] this compound was designed to minimize these off-target interactions, leading to potentially fewer side effects.[1]

Q4: I am observing unexpected cellular phenotypes with this compound treatment that don't align with BTK inhibition. What could be the cause?

A4: Unexpected cellular phenotypes could be due to off-target effects of this compound. While more selective than ibrutinib, this compound can still inhibit other kinases like BMX and other TEC family members, which may play roles in different signaling pathways.[1] It is also important to consider that off-target effects can be cell-type specific.

Q5: What is the recommended approach to confirm that my observed phenotype is due to an off-target effect of this compound?

A5: To confirm an off-target effect, you can perform several experiments. A rescue experiment using a drug-resistant mutant of the intended target (BTK) can help differentiate on-target from off-target effects. Additionally, using structurally different inhibitors that target BTK can help determine if the phenotype is specific to this compound's chemical structure. Cellular Thermal Shift Assays (CETSA) can also be used to confirm target engagement in a cellular context.

Troubleshooting Guides

Issue 1: High background or variable results in my in vitro kinase assay.

  • Possible Cause: Reagent quality, assay conditions, or compound precipitation.

  • Troubleshooting Steps:

    • Enzyme and Substrate Quality: Ensure the kinase and substrate are pure and active. Perform a titration of the enzyme to determine the optimal concentration for the assay.

    • ATP Concentration: The concentration of ATP can significantly impact inhibitor potency. Consider using an ATP concentration that is close to the Km value for the kinase of interest.

    • Buffer Composition: Optimize the buffer conditions, including pH, salt concentration, and the presence of detergents or BSA, as these can affect enzyme activity and compound solubility.

    • Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects and compound precipitation.

    • Controls: Include appropriate controls in every experiment:

      • No-enzyme control: To measure background signal.

      • No-inhibitor control (vehicle control): To determine 100% kinase activity.

      • Positive control inhibitor: A known inhibitor of the target kinase to validate the assay.

Issue 2: Discrepancy between in vitro IC50 values and cellular potency of this compound.

  • Possible Cause: Cell permeability, efflux pumps, or compound metabolism.

  • Troubleshooting Steps:

    • Cell Permeability: Assess the ability of this compound to cross the cell membrane in your specific cell line.

    • Efflux Pumps: Determine if your cells express high levels of drug efflux pumps (e.g., P-glycoprotein) that may be actively removing this compound from the cell. Co-incubation with an efflux pump inhibitor can help address this.

    • Compound Stability: Evaluate the stability of this compound in your cell culture medium over the course of the experiment.

    • Cellular Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to BTK within the cell at the concentrations tested.

Issue 3: Observing inhibition of a kinase not previously reported as an off-target of this compound.

  • Possible Cause: Assay artifact, novel off-target, or indirect effect.

  • Troubleshooting Steps:

    • Confirm with a Different Assay Format: Use an orthogonal assay method to validate the finding. For example, if the initial screen was a luminescence-based assay, try a radiometric or fluorescence polarization assay.

    • Determine the Mechanism of Inhibition: Perform kinetic studies to understand if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

    • Direct Binding Assay: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of this compound to the putative off-target kinase.

    • Cellular Validation: Investigate whether inhibition of this novel off-target occurs in a cellular context using techniques like Western blotting to assess the phosphorylation of its downstream substrates.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of selected kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a given kinase by 50%.

KinaseFamilyThis compound IC50 (nM)
BTK TEC 28.5
BMXTEC49.0
TECTEC~228
TXKTEC~200
ITKTEC~428
BLKSRC>3000
EGFREGFR>3000
ERBB2EGFR>3000
JAK3JAK>3000

Data adapted from Sousa et al., ACS Pharmacol. Transl. Sci. 2022.[1]

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay ([33P]-ATP Filter Binding)

Objective: To determine the IC50 of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • [γ-33P]ATP

  • Unlabeled ATP

  • This compound stock solution (in DMSO)

  • Phosphocellulose filter paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Methodology:

  • Prepare a serial dilution of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a reaction tube, add the kinase and the appropriate amount of this compound or vehicle. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate, unlabeled ATP, and [γ-33P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper multiple times with the stop solution to remove unincorporated [γ-33P]ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target kinase (e.g., BTK) in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target kinase

  • Western blot reagents and equipment

Methodology:

  • Culture cells to approximately 80% confluency.

  • Treat the cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble target kinase in each sample by Western blotting using a specific antibody.

  • The binding of this compound to the target kinase will increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_validation Off-Target Validation invitro_start Prepare Kinase and Inhibitor kinase_assay Perform Kinase Assay (e.g., Radiometric, Luminescence) invitro_start->kinase_assay ic50 Determine IC50 Value kinase_assay->ic50 cellular_start Treat Cells with this compound ic50->cellular_start Proceed to Cellular Studies cetsa Cellular Thermal Shift Assay (CETSA) cellular_start->cetsa western_blot Western Blot for Downstream Targets cellular_start->western_blot phenotype Assess Cellular Phenotype cellular_start->phenotype off_target_q Unexpected Phenotype? phenotype->off_target_q kinase_panel Broad Kinase Panel Screen off_target_q->kinase_panel Yes rescue_exp Rescue Experiment with Resistant Mutant off_target_q->rescue_exp Yes orthogonal_assay Orthogonal Assay Confirmation kinase_panel->orthogonal_assay

Caption: Experimental workflow for kinase profiling and off-target validation of this compound.

signaling_pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation Cell Proliferation & Survival PLCg2->Proliferation JS25_on This compound (On-Target) JS25_on->BTK JS25_off This compound (Off-Target) OffTargetKinase Off-Target Kinase (e.g., BMX) JS25_off->OffTargetKinase Downstream_OffTarget Alternative Pathway OffTargetKinase->Downstream_OffTarget troubleshooting_tree start Unexpected Experimental Results with this compound q1 Is the issue in an in vitro or cellular assay? start->q1 invitro In Vitro Assay Issue q1->invitro In Vitro cellular Cellular Assay Issue q1->cellular Cellular q_invitro High background or low signal window? invitro->q_invitro q_cellular Discrepancy between in vitro and cellular potency? cellular->q_cellular phenotype_issue Unexpected cellular phenotype? cellular->phenotype_issue invitro_sol Check enzyme/substrate quality. Optimize buffer and ATP concentration. Verify compound solubility. q_invitro->invitro_sol Yes cellular_sol Assess cell permeability. Check for efflux pumps. Confirm target engagement with CETSA. q_cellular->cellular_sol Yes phenotype_sol Perform broad kinase profiling. Conduct rescue experiments. Use orthogonal inhibitors. phenotype_issue->phenotype_sol Yes

References

Technical Support Center: JS25 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using JS25 in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] It exhibits an IC50 of 5.8 nM for BTK.[1][2] this compound acts by covalently binding to Cysteine 481 in the kinase domain of BTK, leading to its irreversible inhibition.[1] This inhibition blocks downstream signaling pathways that are crucial for B-cell proliferation, survival, and differentiation.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is a hydrophobic compound and is not readily soluble in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[2] For other organic solvents, solubility may be limited and should be determined empirically.

Q3: My this compound is not fully dissolving in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, it is recommended to apply both ultrasonic energy and gentle warming. Heating the solution to 60°C can aid in dissolution.[2] It is also crucial to use anhydrous or newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[2][3]

Q4: What is the maximum concentration of this compound I can achieve in DMSO?

A4: A concentration of 20 mg/mL in DMSO has been reported.[2] Achieving this concentration may require the use of sonication and warming to 60°C.[2]

Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5%, to minimize solvent effects on your cells. However, a slightly higher concentration may be necessary to maintain this compound solubility. It is recommended to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.

  • Pluronic F-68: Consider using a non-ionic surfactant like Pluronic F-68 in your final assay medium. A low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.

  • Serum: If your cell culture medium contains serum, this can also help to stabilize the compound and prevent precipitation.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. Insufficient solvent volume. 2. DMSO has absorbed water. 3. Insufficient energy to break crystal lattice.1. Ensure you are using a sufficient volume of DMSO to achieve the desired concentration (see Data Presentation section). 2. Use a fresh, unopened bottle of anhydrous DMSO.[2][3] 3. Use an ultrasonic bath and/or warm the solution to 60°C to facilitate dissolution.[2]
This compound precipitates out of DMSO stock solution during storage. 1. Stock solution is supersaturated. 2. Improper storage conditions.1. Gently warm the stock solution to 37-60°C and vortex or sonicate until the precipitate redissolves before use. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
This compound precipitates in the cell culture medium upon dilution. 1. Low solubility of this compound in aqueous buffer. 2. Final DMSO concentration is too low to maintain solubility.1. Decrease the final concentration of this compound in your assay. 2. Consider adding a small amount of a non-ionic surfactant (e.g., 0.1% Pluronic F-68) to your assay medium. 3. If compatible with your assay, increase the serum concentration in your medium.
Inconsistent results between experiments. 1. Incomplete dissolution of this compound. 2. Degradation of this compound in stock solution. 3. Precipitation of this compound in the assay plate.1. Visually inspect your stock solution before each use to ensure there is no precipitate. If present, warm and sonicate to redissolve. 2. Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.[2] 3. After adding the diluted this compound to your assay plate, visually inspect the wells for any signs of precipitation.

Data Presentation

This compound Properties

PropertyValue
CAS Number 2411771-95-2[1]
Molecular Weight 524.59 g/mol [1]
Appearance Solid[4]

This compound Solubility Data

SolventConcentrationMethod
DMSO20 mg/mL (38.13 mM)Ultrasonic and warming to 60°C[2]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 524.59 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or heating block set to 60°C

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 524.59 g/mol = 0.0052459 g = 5.25 mg

  • Weighing this compound:

    • Carefully weigh out 5.25 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Facilitating Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes.

    • Place the tube in an ultrasonic water bath for 10-15 minutes.

    • If the this compound is not fully dissolved, place the tube in a 60°C water bath or heating block for 5-10 minutes, vortexing intermittently.[2]

    • Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding PI3K PI3K BCR->PI3K SYK SYK LYN->SYK SLP65 SLP65 SYK->SLP65 BTK BTK PI3K->BTK AKT AKT PI3K->AKT SLP65->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in JS25 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JS25, a selective, covalent Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro cell viability assays with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by irreversibly binding to the BTK protein, leading to its inactivation.[1][2][3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[2] this compound has demonstrated the ability to suppress cancer cell proliferation and induce cell death.[1][3]

Q2: I am observing high variability in my IC50 values for this compound across replicate experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cell viability assays. Several factors can contribute to this variability:

  • Cell Seeding Density: Ensure that cells are in their logarithmic growth phase when treated with this compound. Overly confluent or sparse cell cultures can respond differently to the compound.

  • Inconsistent Incubation Times: Adhere strictly to the predetermined incubation period for both drug treatment and assay reagent exposure.

  • Reagent Preparation and Storage: Prepare fresh serial dilutions of this compound for each experiment. Ensure all assay reagents are stored correctly and are within their expiration dates.

  • Solvent Effects: Maintain a consistent and non-toxic final concentration of the solvent (e.g., DMSO) across all wells, including controls.

Q3: My cell viability results with this compound differ when I use different assay methods (e.g., MTT vs. MTS). Why is this happening?

Different cell viability assays measure distinct cellular parameters. For instance, MTT and MTS assays assess metabolic activity by measuring the reduction of a tetrazolium salt to a colored formazan product.[2] While both are indicative of cell viability, they can be influenced by factors that alter a cell's metabolic state without directly causing cell death. It is advisable to use a complementary assay, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or an apoptosis assay (e.g., Annexin V staining), to confirm the results.

Q4: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What could be the reason?

Several factors could lead to a lack of response:

  • Cell Line Resistance: The specific cancer cell line you are using may have intrinsic or acquired resistance to BTK inhibitors.

  • Drug Concentration and Exposure Time: The concentrations of this compound used may be too low, or the incubation time may be too short to induce a significant effect. A dose-response and time-course experiment is recommended to determine the optimal conditions.

  • Assay Interference: The compound itself might interfere with the assay chemistry. For example, colored compounds can affect absorbance readings in colorimetric assays. Always include a "compound only" control (compound in media without cells) to check for this.

Troubleshooting Guides

Problem: High Background Signal in Control Wells
  • Possible Cause: Contamination of media or reagents with bacteria, yeast, or mycoplasma.

    • Solution: Always use aseptic techniques. Regularly test your cell cultures for mycoplasma contamination. Filter-sterilize all solutions.

  • Possible Cause: Interference from phenol red in the culture medium.

    • Solution: Use phenol red-free medium for the duration of the assay, especially for colorimetric assays.

  • Possible Cause: Incomplete removal of serum-containing medium before adding the assay reagent.

    • Solution: Carefully aspirate all media and wash the cells with PBS before adding serum-free media containing the assay reagent.

Problem: Inconsistent Results Between Wells of the Same Treatment Group
  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension by thoroughly resuspending the cells before plating. Use a multichannel pipette for seeding to minimize variability.

  • Possible Cause: "Edge effect" in 96-well plates, where wells on the perimeter of the plate evaporate more quickly.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause: Incomplete solubilization of formazan crystals (in MTT assays).

    • Solution: Ensure the solubilization solution is added to all wells and that the plate is adequately shaken to completely dissolve the crystals before reading the absorbance.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
Blood Cancer Cell Lines 0.5 - 38.0

Data sourced from MedChemExpress and based on a 72-hour incubation period.[3] The wide range of IC50 values highlights the differential sensitivity of various cancer cell lines to this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

MTS Cell Viability Assay

This protocol is based on standard MTS assay procedures.

Materials:

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent combined with an electron coupling reagent (e.g., PES).

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. No solubilization step is required.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

JS25_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation This compound This compound This compound->BTK Covalent Inhibition Apoptosis Apoptosis This compound->Apoptosis PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare this compound Serial Dilutions Treatment 4. Treat Cells Compound_Prep->Treatment Incubation 5. Incubate (e.g., 72h) Treatment->Incubation Add_Reagent 6. Add Viability Reagent (MTT/MTS) Incubation->Add_Reagent Assay_Incubation 7. Incubate (1-4h) Add_Reagent->Assay_Incubation Read_Plate 8. Read Plate (Absorbance) Assay_Incubation->Read_Plate Data_Analysis 9. Calculate % Viability and IC50 Read_Plate->Data_Analysis

Caption: General Cell Viability Assay Workflow.

Troubleshooting_Tree Start Inconsistent Results with this compound Assay Check_Controls Review Control Wells (Vehicle, Untreated, Blank) Start->Check_Controls High_Background High Background? Check_Controls->High_Background High_Variability High Variability in Replicates? Check_Controls->High_Variability No_Effect No Expected This compound Effect? Check_Controls->No_Effect High_Background->High_Variability No Contamination Check for Contamination (Mycoplasma, Bacteria) High_Background->Contamination Yes High_Variability->No_Effect No Seeding_Density Optimize Cell Seeding Density High_Variability->Seeding_Density Yes Dose_Response Perform Dose-Response & Time-Course No_Effect->Dose_Response Yes Reagent_Issue Check Reagent Prep & Storage Contamination->Reagent_Issue Edge_Effect Mitigate Edge Effect (Use inner wells) Seeding_Density->Edge_Effect Orthogonal_Assay Use Orthogonal Assay (e.g., Apoptosis) Dose_Response->Orthogonal_Assay

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing JS25 Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of the investigational compound JS25 for cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cancer cell line?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine the dose-response curve. A typical strategy involves testing concentrations that are significantly higher than the anticipated effective in vivo concentrations, often 20- to 200-fold higher than the human plasma Cmax if that data is available[1]. A common starting point for in vitro studies is a logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to efficiently span a wide range and identify the half-maximal inhibitory concentration (IC50).

Q2: How do I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on the mechanism of action of this compound and the doubling time of the specific cancer cell line. It is recommended to perform a time-course experiment. You can assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to observe time-dependent effects[2][3]. Some compounds may show immediate cytotoxic effects, while others may require a longer duration to induce apoptosis or cell cycle arrest[3].

Q3: What are the most common assays to assess the effect of this compound on cancer cell lines?

A3: The most common assays to evaluate the efficacy of a compound like this compound are cell viability and apoptosis assays.

  • Cell Viability Assays: These assays measure the metabolic activity of cells. Commonly used methods include:

    • MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

    • Resazurin Assay: A fluorescent assay where viable cells reduce the blue resazurin to the pink, fluorescent resorufin[4].

    • Real-Time Cell Monitoring: Systems like the RTCA system measure changes in electrical impedance as cells attach and proliferate on a microelectrode-coated plate, providing real-time cytotoxicity data[3].

  • Apoptosis Assays: These assays detect programmed cell death. A widely used method is:

    • Annexin V Staining: This flow cytometry-based assay uses Annexin V to detect phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis[5][6][7]. Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells[5][6][7].

Q4: How should I interpret the IC50 value for this compound?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of the cancer cell population's biological function, such as proliferation or metabolic activity[2][8]. A lower IC50 value indicates a more potent compound. It is crucial to compare the IC50 value across different cell lines and against a non-cancerous cell line to determine the therapeutic window and selectivity of this compound[2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in a cell viability assay. - Inconsistent cell seeding density.- Edge effects due to evaporation in the outer wells of the plate.- Improper mixing of this compound dilutions.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile PBS to minimize evaporation.- Thoroughly mix each this compound dilution before adding to the wells.
No significant decrease in cell viability even at high concentrations of this compound. - The cell line may be resistant to this compound.- The incubation time may be too short.- this compound may be inactive or degraded.- Test this compound on a known sensitive cell line to confirm its activity.- Extend the incubation time (e.g., up to 72 hours).- Check the storage conditions and integrity of the this compound compound.
Inconsistent results between different experiments. - Variation in cell passage number.- Differences in reagent preparation.- Suboptimal assay conditions.- Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment.- Optimize assay parameters such as cell seeding density and incubation times for each cell line[9].
High background signal in the Annexin V apoptosis assay. - Excessive trypsinization leading to membrane damage.- Mechanical stress during cell handling.- Use a gentle cell detachment method and avoid over-trypsinization.- Handle cells gently during washing and centrifugation steps.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.5 ± 2.1
MDA-MB-231Breast Cancer9.8 ± 1.5
A549Lung Cancer25.3 ± 3.4
HepG2Liver Cancer12.1 ± 1.9
HCT116Colon Cancer8.5 ± 1.2
PC-3Prostate Cancer18.9 ± 2.8
HCEC (Normal)Normal Colon Epithelial> 100

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment[10].

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration)[10].

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[10].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis (Annexin V) Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation time.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize the cells.

    • Collect both the floating and adherent cells to ensure all apoptotic cells are included[5][7].

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes)[5][7].

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[11].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour[11].

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cell_culture Cancer Cell Line Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells seed_6well Seed Cells in 6-well Plate cell_culture->seed_6well js25_prep This compound Stock Preparation treat_this compound Treat with this compound Dilutions js25_prep->treat_this compound treat_ic50 Treat with IC50 Concentration js25_prep->treat_ic50 seed_cells->treat_this compound incubate_48h Incubate for 48h treat_this compound->incubate_48h mtt_assay Perform MTT Assay incubate_48h->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 calc_ic50->treat_ic50 seed_6well->treat_ic50 harvest_cells Harvest Cells treat_ic50->harvest_cells annexin_pi Stain with Annexin V/PI harvest_cells->annexin_pi flow_cytometry Analyze by Flow Cytometry annexin_pi->flow_cytometry

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->AKT Inhibits

Caption: Hypothetical signaling pathway affected by this compound.

troubleshooting_logic start Start: High Variability in Viability Assay? check_seeding Check Cell Seeding Protocol start->check_seeding Yes consistent Results Consistent? start->consistent No check_edge Address Edge Effects check_seeding->check_edge check_mixing Verify Compound Mixing check_edge->check_mixing rerun_assay Rerun Assay check_mixing->rerun_assay rerun_assay->consistent end End: Proceed with Analysis consistent->end Yes troubleshoot_further Further Troubleshooting Needed consistent->troubleshoot_further No

Caption: Troubleshooting logic for high assay variability.

References

Technical Support Center: Investigating Resistance to JS25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering potential resistance to the hypothetical tyrosine kinase inhibitor, JS25. For the purpose of this guide, we will assume this compound targets the Epidermal Growth Factor Receptor (EGFR).

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

1. Issue: Decreased sensitivity to this compound in cell culture over time.

  • Question: My cancer cell line, which was initially sensitive to this compound, is now showing a reduced response after several passages in the presence of the drug. What are the potential causes and how can I investigate them?

  • Answer: This is a common observation known as acquired resistance. The primary causes can be categorized as on-target alterations or the activation of bypass signaling pathways.

    • On-target alterations: These are genetic changes in the target protein (EGFR) that prevent this compound from binding effectively. The most common on-target alteration for EGFR inhibitors is the T790M "gatekeeper" mutation.

    • Bypass signaling pathways: The cancer cells may have activated alternative signaling pathways to circumvent the EGFR blockade imposed by this compound. Common bypass pathways include MET, HER2, and AXL amplification or overexpression.

    To investigate the cause of resistance in your cell line, we recommend the following workflow:

    Experimental Workflow for Investigating Acquired Resistance

    G start Resistant Cell Line seq Sequence EGFR gene start->seq wb Western Blot for bypass pathway proteins (MET, HER2, AXL) start->wb t790m T790M mutation found? seq->t790m bypass Increased bypass protein expression? wb->bypass t790m->bypass No on_target On-target resistance confirmed. Consider 2nd generation inhibitor. t790m->on_target Yes bypass_pathway Bypass pathway activation. Consider combination therapy (e.g., this compound + MET inhibitor). bypass->bypass_pathway Yes other Investigate other mechanisms (e.g., drug efflux, EMT). bypass->other No

    A suggested workflow for investigating acquired resistance to this compound in a cell line.

2. Issue: How to confirm if a specific mutation confers resistance to this compound?

  • Question: I have identified a novel mutation in EGFR from my this compound-resistant cells. How can I experimentally validate that this mutation is responsible for the observed resistance?

  • Answer: You can use site-directed mutagenesis to introduce the identified mutation into the parental (sensitive) cell line. A subsequent comparison of the IC50 values between the parental and the engineered cell line will confirm the role of the mutation in conferring resistance.

Frequently Asked Questions (FAQs)

1. What are the known on-target mechanisms of resistance to this compound?

The most common on-target resistance mechanism is the acquisition of new mutations in the EGFR kinase domain. The T790M mutation is a well-characterized example that sterically hinders the binding of many EGFR inhibitors.

2. What are the principal bypass signaling pathways implicated in this compound resistance?

Activation of alternative receptor tyrosine kinases (RTKs) can provide a compensatory signaling route for cell survival and proliferation. Key bypass pathways include:

  • MET Amplification: Overexpression of the MET receptor can lead to PI3K/AKT signaling, independent of EGFR.

  • HER2 Amplification: Increased HER2 signaling can also bypass the need for EGFR activity.

  • AXL Activation: Upregulation of the AXL receptor tyrosine kinase has been associated with resistance to EGFR inhibitors.

Signaling Pathways in this compound Resistance

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK MET MET MET->PI3K_AKT HER2 HER2 HER2->PI3K_AKT Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation This compound This compound This compound->EGFR T790M T790M Mutation T790M->EGFR

An overview of EGFR signaling and potential resistance mechanisms to this compound.

Quantitative Data Summary

The following table provides hypothetical IC50 values for this compound against sensitive and resistant cell lines, illustrating the quantitative impact of different resistance mechanisms.

Cell LineEGFR StatusMET StatusHER2 StatusThis compound IC50 (nM)
PC-9 (Parental)Exon 19 delNormalNormal10
PC-9/JRExon 19 del, T790MNormalNormal1500
HCC827Exon 19 delNormalNormal12
HCC827/J-METExon 19 delAmplifiedNormal950
NCI-H1975L858R, T790MNormalNormal1800

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

2. Western Blotting

  • Objective: To assess the expression levels of proteins in key signaling pathways (e.g., EGFR, MET, HER2, AKT, ERK).

  • Methodology:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Site-Directed Mutagenesis

  • Objective: To introduce a specific mutation (e.g., T790M) into an expression vector containing the wild-type EGFR gene.

  • Methodology:

    • Design primers containing the desired mutation.

    • Perform PCR using a high-fidelity DNA polymerase and the EGFR expression vector as a template.

    • Digest the parental (non-mutated) DNA with the DpnI enzyme.

    • Transform the mutated plasmid into competent E. coli.

    • Select a colony and purify the plasmid DNA.

    • Verify the presence of the mutation by Sanger sequencing.

    • Transfect the mutated plasmid into the parental cell line.

Technical Support Center: Minimizing Small Molecule Inhibitor Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering toxicity with experimental small molecule inhibitors, referred to herein as "JS25," in preclinical models. The principles and methodologies outlined are broadly applicable to early-stage drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and lethargy in mice treated with this compound, even at doses below the efficacious level. What are the immediate next steps?

A1: The immediate priority is to ensure animal welfare and gather preliminary data. First, confirm the dose calculation and formulation. Then, implement a dose-escalation study with a wider range of doses to establish the Maximum Tolerated Dose (MTD), which is the highest dose that doesn't cause unacceptable toxicity[1]. It is crucial to monitor animals for clinical signs of toxicity, such as changes in behavior, feeding habits, or physical appearance[2]. Concurrently, initiate preliminary blood tests to check for biochemical markers of organ damage, such as elevated liver enzymes (ALT, AST) or kidney function indicators (BUN, creatinine)[2].

Q2: Histopathology of this compound-treated animals reveals unexpected liver damage. How can we investigate the mechanism of this hepatotoxicity?

A2: Drug-induced liver injury (DILI) is a common issue in drug development[3][4]. To investigate the mechanism, consider the following:

  • Mechanism-based Toxicity: Determine if the toxicity is on-target (related to the drug's intended mechanism) or off-target[5]. Profiling this compound against a panel of known toxicity-related targets can help identify undesirable off-target activity[6].

  • Metabolic Activation: Investigate if reactive metabolites are being formed. This can be assessed using in vitro models with liver microsomes[4]. The formation of reactive oxygen species (ROS) is a common mechanism of hepatotoxicity[4].

  • Gene Expression Analysis: Use toxicogenomics on liver tissue from treated animals to identify gene expression signatures associated with specific DILI pathways[3].

Q3: How can we proactively design a better-tolerated analog of this compound?

A3: Mitigating toxicity is a key goal of medicinal chemistry and lead optimization[6][7]. Strategies include:

  • Structure-Toxicity Relationship (STR): Synthesize and test a focused library of this compound analogs to understand which parts of the molecule are associated with toxicity.

  • Improve ADME Properties: Optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Poor metabolic stability can lead to the formation of toxic metabolites[6].

  • Reduce Off-Target Activity: If off-target effects are identified as the source of toxicity, modify the molecule to reduce its affinity for these unintended targets while maintaining potency for the desired target[6].

Q4: Our in vivo preclinical data for this compound doesn't seem to correlate well with our in vitro safety assays. Why might this be?

A4: Discrepancies between in vitro and in vivo results are common and can arise from several factors. The translation from preclinical models to humans is a known challenge in drug development[8][9]. Differences in metabolism between cell lines and a whole organism, pharmacokinetic properties that lead to high exposure in a specific organ, or complex physiological responses not captured in vitro can all contribute to this disconnect[6]. It's important to use in vivo studies to understand the complete picture of a compound's effects[10].

Troubleshooting Guide: Common Preclinical Toxicity Issues

This guide addresses specific problems encountered during preclinical evaluation of this compound.

Observed Issue Potential Cause Recommended Action
High mortality in a specific animal model (e.g., rats but not mice) Interspecies differences in metabolism or target expression.Conduct cross-species metabolism studies. Evaluate target expression levels in the relevant organs of both species. Consider if the chosen model is appropriate for the drug target[6].
Cardiovascular toxicity (e.g., changes in ECG) Off-target effects on ion channels (e.g., hERG).Screen this compound against a panel of cardiac ion channels. Perform dedicated in vivo cardiovascular safety studies in a suitable model, such as the zebrafish, which allows for rapid cardiovascular development assessment[11].
Neurological side effects (e.g., tremors, ataxia) Blood-brain barrier penetration leading to CNS exposure.Quantify this compound concentrations in the brain tissue. If CNS exposure is not required for efficacy, re-design the molecule to limit brain penetration. Monitor animal behavior closely for any changes[2].
Immunogenicity or hypersensitivity reactions The compound or its metabolites may be triggering an immune response.Conduct skin sensitization tests[1]. Assess for the potential to trigger immune responses, which may require specialized immunotoxicity studies[10].

Key Experimental Protocols

Protocol 1: Acute Single-Dose Toxicity Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs for toxicity after a single administration of this compound.

Methodology:

  • Animal Model: Use two rodent species (e.g., mice and rats), with both male and female animals.

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous)[10]. Use a dose-escalation design with at least 3-5 dose levels.

  • Observation: Monitor animals intensely for the first several hours post-dose and then daily for 14 days. Record clinical signs, body weight, and food/water intake.

  • Endpoint Analysis: At day 14, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination[2].

Protocol 2: Repeated-Dose Sub-chronic Toxicity Study

Objective: To evaluate the toxicological profile of this compound following repeated administration over a period (e.g., 28 days).

Methodology:

  • Animal Model: Typically one rodent and one non-rodent species (e.g., rat and beagle dog)[9].

  • Dosing: Administer this compound daily for 28 days at three dose levels (low, mid, high), selected based on the acute toxicity study results. Include a vehicle control group. The dosing regimen should align with the proposed clinical trial design[10].

  • In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmology exams.

  • Endpoint Analysis: At the end of the study, perform detailed hematology, coagulation, and clinical chemistry tests. Conduct a full necropsy, weigh major organs, and perform comprehensive histopathological evaluation of all tissues[2].

Visualizing Workflows and Pathways

Experimental Workflow for Toxicity Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Acute Studies cluster_2 In Vivo Sub-chronic Studies cluster_3 Decision Point a Cytotoxicity Assays b Off-Target Screening a->b c Metabolic Stability b->c d Dose Range Finding / MTD c->d Select Candidate e Pharmacokinetics (PK) d->e f Repeated Dose Toxicity (e.g., 28-day) e->f Inform Dose Selection g Safety Pharmacology f->g h Go / No-Go for Lead Optimization g->h

Caption: A generalized workflow for preclinical toxicity testing.

Hypothetical Signaling Pathway for On-Target vs. Off-Target Toxicity

G cluster_0 cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound Target Intended Target (e.g., Kinase A) This compound->Target High Affinity OffTarget Unintended Target (e.g., Ion Channel B) This compound->OffTarget Low Affinity Pathway1 Downstream Signaling Target->Pathway1 Efficacy Therapeutic Efficacy Pathway1->Efficacy Pathway2 Adverse Signaling OffTarget->Pathway2 Toxicity Toxicity Pathway2->Toxicity

Caption: On-target efficacy vs. potential off-target toxicity.

References

assessing JS25 compound purity and integrity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound designated "JS25" for illustrative purposes. The data, protocols, and pathways are representative of a typical small molecule drug candidate and are intended to serve as a guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for assessing the purity of a new batch of this compound?

A1: For routine purity assessment of this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended primary method. For more comprehensive analysis and identification of potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is advised.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed as an orthogonal method for purity determination and to ensure the structural integrity of the compound.[2]

Q2: My this compound sample shows a decrease in purity over time when stored in solution at room temperature. What could be the cause?

A2: this compound, like many small molecules, can be susceptible to degradation in solution. The observed decrease in purity could be due to several factors, including hydrolysis, oxidation, or photodegradation.[3][4] Common factors that affect stability include temperature, light, pH, and exposure to oxygen.[3] It is recommended to perform forced degradation studies to identify the specific degradation pathways.

Q3: I am observing a new peak in my HPLC chromatogram of an aged this compound sample. How can I identify this new peak?

A3: The new peak likely represents a degradation product or an impurity from the synthesis that has become more prominent over time. To identify this peak, we recommend collecting the fraction corresponding to the new peak and analyzing it by LC-MS/MS and NMR spectroscopy. This will provide information about its mass and structure, which can help in its identification.

Q4: What are the acceptable purity levels for this compound for in vitro and in vivo studies?

A4: The required purity level for this compound depends on the intended application. For initial in vitro screening, a purity of >95% is generally acceptable. However, for more sensitive cellular assays and in vivo studies, a purity of >98% is highly recommended to avoid confounding results from impurities. For ligand-binding assays and in vitro bioassays, it is often recommended that the total amount of peptide impurities be lower than 5%.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Cellular Assays

Possible Cause: This could be due to variations in the purity or integrity of different batches of this compound, or degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Verify Purity of Current Batch: Re-analyze the purity of the this compound batch being used by HPLC-UV. Compare the results with the certificate of analysis.

  • Assess Compound Stability in Assay Medium: Incubate this compound in the assay medium for the duration of the experiment. Analyze the sample at different time points by HPLC to check for degradation.

  • Perform Dose-Response with a Freshly Prepared Sample: Prepare a fresh stock solution of this compound from a new, unopened vial and repeat the assay.

Issue 2: Poor Solubility of this compound

Possible Cause: this compound may have inherently low aqueous solubility, or the solid form may not be optimal.

Troubleshooting Steps:

  • Solvent Selection: Test the solubility of this compound in a range of biocompatible solvents (e.g., DMSO, ethanol).

  • pH Adjustment: Determine the pKa of this compound and assess its solubility at different pH values.

  • Formulation Development: Consider the use of excipients or formulation strategies to improve solubility, such as the use of cyclodextrins or lipid-based formulations.

Data Presentation

Table 1: Purity Assessment of Three Batches of this compound by HPLC-UV and LC-MS
Batch IDHPLC-UV Purity (%) (254 nm)LC-MS Purity (%) (TIC)Major Impurity (%)
This compound-00198.799.10.5 (retention time 3.2 min)
This compound-00295.296.02.1 (retention time 4.5 min)
This compound-00399.599.60.2 (retention time 3.2 min)
Table 2: Stability of this compound in Solution under Different Conditions (Purity % after 24 hours)
Storage ConditionPurity in PBS (%)Purity in DMSO (%)
Room Temperature (25°C), Light85.398.5
Room Temperature (25°C), Dark92.199.0
4°C, Dark98.899.4
-20°C, Dark99.599.6

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study of this compound
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 1.2 x 10^6 Lux hours).

  • Analysis: Analyze all samples by HPLC-UV to determine the percentage of degradation and identify major degradation products.

Mandatory Visualizations

cluster_start Start cluster_analysis Initial Analysis cluster_decision1 Assessment cluster_investigation Further Investigation cluster_resolution Resolution start Purity/Integrity Issue with this compound reanalyze Re-analyze by HPLC-UV & LC-MS start->reanalyze check_storage Check Storage Conditions start->check_storage purity_ok Purity > 98%? reanalyze->purity_ok update_storage Update Storage & Handling Protocol check_storage->update_storage forced_degradation Perform Forced Degradation Study purity_ok->forced_degradation Yes, but degradation observed identify_impurities Identify Impurities by LC-MS/MS, NMR purity_ok->identify_impurities No purity_ok->update_storage Yes forced_degradation->update_storage resynthesize Re-synthesize or Re-purify this compound identify_impurities->resynthesize

Caption: Troubleshooting workflow for assessing this compound purity and integrity.

cluster_pathway Hypothetical this compound Signaling Pathway (Kinase Inhibition) This compound This compound Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Inhibits Phosphorylation Phosphorylation Receptor->Phosphorylation Activates Substrate Downstream Substrate Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) Phosphorylation->CellularResponse Leads to

Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.

References

JS25 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JS25, a selective and covalent Bruton's tyrosine kinase (BTK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation and storage of this compound, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.

Q2: How should I store this compound in solution?

A2: For solutions, it is recommended to store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the container is sealed to prevent evaporation and keep it protected from moisture.

Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?

A3: Yes, inconsistent results can be a sign of compound degradation. Improper storage, repeated freeze-thaw cycles, or exposure to light and reactive chemicals can lead to the breakdown of this compound, affecting its potency and selectivity. Please review the troubleshooting guide below for potential causes and solutions.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been published, based on its chemical structure which includes an acrylamide group and aromatic rings, the most probable degradation routes are hydrolysis of the acrylamide moiety and oxidation or photodegradation of the aromatic systems.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Reduced Potency or Loss of Activity Hydrolysis: The acrylamide functional group in this compound can undergo hydrolysis, especially in aqueous solutions with a non-neutral pH. This converts the acrylamide to a carboxylic acid, rendering it unable to form the covalent bond with BTK.- Prepare fresh solutions of this compound for each experiment. - If using aqueous buffers, ensure the pH is close to neutral and use the solution promptly. - Store stock solutions in an anhydrous solvent like DMSO at -80°C.
Oxidation: The aromatic rings and other electron-rich parts of the this compound molecule can be susceptible to oxidation from atmospheric oxygen or oxidizing agents in the experimental medium.- Degas aqueous buffers before use. - Avoid sources of free radicals in your experimental setup. - Store solid this compound and solutions under an inert atmosphere (e.g., argon or nitrogen) if possible.
Appearance of Unknown Peaks in Analysis (e.g., HPLC, LC-MS) Photodegradation: Exposure to light, particularly UV light, can induce degradation of the aromatic rings within the this compound structure.- Protect this compound, both in solid form and in solution, from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures.
Formation of Degradation Products: The appearance of new peaks likely indicates the formation of hydrolysis, oxidation, or photodegradation products.- Confirm the identity of the main peak corresponding to this compound using a fresh, validated standard. - If degradation is suspected, prepare a fresh stock of this compound and repeat the experiment.
Precipitation of this compound from Solution Improper Storage of Solution: Repeated freeze-thaw cycles can lead to precipitation of the compound from the solvent.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - If precipitation is observed, gently warm the solution and vortex to redissolve before use. Ensure the compound is fully dissolved.

Quantitative Data Summary

Parameter Condition Recommendation
Storage Temperature (Solid) 4°CSealed container, away from moisture
Storage Temperature (In Solvent) -80°CUp to 6 months, sealed, away from moisture
-20°CUp to 1 month, sealed, away from moisture

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of this compound in a sterile environment. c. Dissolve the solid this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into single-use amber microcentrifuge tubes. f. Store the aliquots at -80°C.

Visualizations

JS25_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (Active Covalent Inhibitor) Hydrolyzed_this compound Hydrolyzed this compound (Inactive Carboxylic Acid Derivative) This compound->Hydrolyzed_this compound Water, Non-neutral pH Oxidized_this compound Oxidized this compound (Aromatic Ring Oxidation Products) This compound->Oxidized_this compound Oxygen, Free Radicals Photodegraded_this compound Photodegraded this compound (Aromatic Ring Cleavage/Rearrangement) This compound->Photodegraded_this compound UV/Visible Light

Caption: Potential degradation pathways of this compound.

JS25_Storage_Workflow start Receive Solid this compound storage_solid Store at 4°C (Sealed, away from moisture) start->storage_solid dissolve Dissolve in Anhydrous DMSO storage_solid->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot storage_solution_long Long-term Storage: -80°C (up to 6 months) aliquot->storage_solution_long storage_solution_short Short-term Storage: -20°C (up to 1 month) aliquot->storage_solution_short use Use in Experiment storage_solution_long->use storage_solution_short->use

Caption: Recommended workflow for this compound storage and handling.

Technical Support Center: Overcoming Poor Bioavailability of JS25 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "JS25," to illustrate strategies for overcoming poor bioavailability. This compound is used here as a representative model for a poorly soluble, highly permeable (Biopharmaceutics Classification System Class II) compound. The data and protocols are examples and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with this compound show very low and variable plasma exposure after oral dosing. What is the likely cause?

A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. The primary reason is often its low dissolution rate in the gastrointestinal (GI) fluids, which limits the amount of drug available for absorption. Other contributing factors can include first-pass metabolism in the gut wall or liver.

Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?

A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

Q3: How do I choose the best formulation strategy for this compound?

A3: The choice of formulation depends on the specific physicochemical properties of this compound, the desired dose, and the target product profile. A systematic approach involving pre-formulation screening is recommended. This typically includes solubility studies in various solvents, excipients, and lipid systems, as well as solid-state characterization.

Q4: Can I administer this compound via a different route to bypass oral absorption issues?

A4: Yes, alternative routes like intravenous (IV) administration can achieve 100% bioavailability and are often used in preclinical studies to understand the drug's intrinsic pharmacokinetic properties.[2] However, for therapeutic use, especially in chronic conditions, the oral route is generally preferred for convenience and patient compliance.[3] Other routes like subcutaneous or intramuscular injections can also be explored.[4]

Troubleshooting Guides

Issue: High variability in plasma concentrations between animals in the same dosing group.
Possible Cause Troubleshooting Step
Inconsistent Formulation Dosing Ensure the formulation is homogenous and stable throughout the dosing procedure. For suspensions, ensure adequate mixing before each animal is dosed.
Physiological Differences in Animals Ensure animals are of a consistent age and weight. Fasting animals before dosing can reduce variability related to food effects in the GI tract.
Gavage Errors Ensure proper gavage technique to avoid accidental dosing into the lungs. Confirm the dose volume is accurate for each animal's weight.
Issue: In vitro dissolution looks promising, but in vivo exposure is still low.
Possible Cause Troubleshooting Step
In Vivo Precipitation The drug may be precipitating in the GI tract after release from the formulation. Consider incorporating precipitation inhibitors in your formulation.
First-Pass Metabolism This compound may be extensively metabolized in the gut wall or liver. Conduct an IV pharmacokinetic study to determine the absolute bioavailability and clearance rate. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., some lipid-based systems) might help bypass first-pass metabolism.
Efflux Transporter Activity This compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump the drug back into the GI lumen. This can be investigated using in vitro cell-based assays (e.g., Caco-2 cells).

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats

This table presents hypothetical data from a single-dose oral pharmacokinetic study in Sprague-Dawley rats (n=6 per group) at a dose of 20 mg/kg.

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension55 ± 152.0250 ± 70100 (Reference)
Micronized Suspension120 ± 301.5600 ± 150240
Nanoparticle Formulation350 ± 801.01800 ± 400720
Solid Dispersion410 ± 951.02100 ± 520840
SEDDS650 ± 1200.53500 ± 6001400

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Emulsification-Solvent Evaporation

Objective: To formulate this compound into polymeric nanoparticles to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Sonicate the mixture using a probe sonicator for 3 minutes on ice to form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 35°C.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of this compound following oral administration of different formulations.

Materials:

  • Sprague-Dawley rats (220-250 g)

  • This compound formulations

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week before the study.[5]

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation to each rat via oral gavage at the target dose. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[5][6]

  • Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[5][6]

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Visualizations

workflow cluster_start Initial Assessment cluster_formulation Formulation Strategy Selection cluster_testing In Vitro & In Vivo Testing cluster_end Outcome start Poorly Soluble Compound (this compound) solubility Solubility Screening (Solvents, Lipids, Polymers) start->solubility decision Select Lead Strategies solubility->decision particle_size Particle Size Reduction (Nano/Micro-milling) decision->particle_size High Melting Point solid_dispersion Amorphous Solid Dispersion (Spray Drying, HME) decision->solid_dispersion Good Polymer Solubility lipid_based Lipid-Based System (SEDDS, SMEDDS) decision->lipid_based High Lipophilicity invitro In Vitro Dissolution & Permeability Testing particle_size->invitro solid_dispersion->invitro lipid_based->invitro invivo In Vivo PK Study in Rodents invitro->invivo Promising Candidates analysis Analyze PK Data (AUC, Cmax, Tmax) invivo->analysis end Optimized Formulation with Enhanced Bioavailability analysis->end Successful Outcome

Caption: Workflow for selecting a bioavailability enhancement strategy.

sedds cluster_sedds Self-Emulsifying Drug Delivery System (SEDDS) cluster_gi GI Tract (Aqueous Environment) cluster_absorption Absorption Pathway sedds_pre This compound in Oil/Surfactant/Co-surfactant Mixture agitation Gentle Agitation (Peristalsis) sedds_pre->agitation Oral Administration emulsion Oil-in-Water Nanoemulsion (Droplet Size < 200nm) agitation->emulsion Spontaneous Emulsification release This compound remains solubilized in oil droplets emulsion->release absorb Enhanced Absorption across Gut Wall release->absorb

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

kinase_pathway rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus This compound This compound (Kinase Inhibitor) This compound->raf Inhibition transcription Transcription Factors (e.g., AP-1, Myc) nucleus->transcription response Cellular Response (Proliferation, Survival) transcription->response

References

Validation & Comparative

A Preclinical Head-to-Head: JS25 Versus Ibrutinib in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted therapies for B-cell malignancies has been significantly shaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors. Ibrutinib, the first-in-class BTK inhibitor, has demonstrated remarkable efficacy but is accompanied by off-target effects leading to adverse events. This has spurred the development of next-generation BTK inhibitors with improved selectivity and potentially better safety profiles. Among these is JS25, a novel covalent BTK inhibitor. This guide provides an objective comparison of the preclinical performance of this compound and ibrutinib, supported by available experimental data, to inform researchers and drug development professionals.

Efficacy and Potency: A Quantitative Comparison

Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity across a range of hematological cancer cell lines, in some cases exceeding the efficacy of ibrutinib.[1]

Parameter This compound Ibrutinib Preclinical Model Reference
BTK Inhibition (IC₅₀) 5.8 nMNot directly compared in the same studyBiochemical Assay[2]
Cell Proliferation (IC₅₀)
Raji (Burkitt's Lymphoma)2.3 µM~35 µM (estimated 15-fold less potent than this compound)In vitro cell culture[1]
DLBCL Cell LinesEffective inhibitionEffective inhibitionIn vitro cell culture[1]
CLL Primary SamplesSuperior therapeutic effectLess effective than this compoundZebrafish Patient-Derived Xenografts[1]
In Vivo Tumor Growth Inhibition 30-40% tumor reductionLess pronounced cell death than this compoundMurine Xenograft Model (Burkitt's Lymphoma)[1]
On-Target Efficacy 64%Lower than this compoundPatient Model of DLBCL[1]

Mechanism of Action: Covalent Inhibition of BTK

Both this compound and ibrutinib are covalent inhibitors of BTK, forming an irreversible bond with a cysteine residue (Cys481) in the active site of the enzyme. This blocks the downstream signaling cascade of the B-cell receptor (BCR), which is crucial for the survival and proliferation of malignant B-cells.[1][3] However, structural predictions suggest that this compound's interaction with BTK involves the sequestration of Tyr551, leading to the inactivation of the kinase.[1] Furthermore, studies have shown that this compound can induce the degradation of the BTK protein in tumor cells.[1]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation This compound This compound This compound->BTK Covalent Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK

Diagram 1: Simplified BTK Signaling Pathway and Inhibition.

Kinase Selectivity Profile

A key differentiator between BTK inhibitors is their selectivity. Off-target inhibition of other kinases by ibrutinib has been associated with adverse effects.[1] Preclinical data suggests that this compound possesses a more favorable selectivity profile.

Kinase This compound (IC₅₀) Selectivity (IC₅₀ Kinase / IC₅₀ BTK)
BTK 28.5 nM1
BMX 49.0 nM~2
TXK ~200 nM~7
TEC ~228 nM~8
ITK ~428 nM~15
BLK >3000 nM>100
EGFR >3000 nM>100
ERBB2 >3000 nM>100
JAK3 >3000 nM>100

Data for this compound from Sousa, et al. (2022). A direct side-by-side comparison with ibrutinib under the same assay conditions is not available in the reviewed literature.

Preclinical Pharmacokinetics and Toxicity

Information on the preclinical pharmacokinetics and toxicity of this compound is limited. It has been reported to cross the blood-brain barrier.[2] In a murine xenograft model, no significant signs of toxicity were observed with this compound treatment.[4]

Ibrutinib has been more extensively studied. It is rapidly absorbed and eliminated after oral administration, with a half-life of approximately 4-6 hours in preclinical models.[5][6] Preclinical toxicity studies of ibrutinib have reported manageable, low-grade toxicities.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of the methodologies used in the key comparative studies of this compound and ibrutinib.

In Vitro Cell Proliferation Assay
  • Cell Lines: A panel of hematological cancer cell lines including Raji (Burkitt's lymphoma), as well as cell lines for DLBCL, CLL, AML, and APML were used.[1]

  • Method: Cells were seeded in appropriate culture media and treated with varying concentrations of this compound or ibrutinib. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the MTS or MTT assay. The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the potency of each compound.[1]

Western Blot for BTK Degradation
  • Cell Line: Raji cells were utilized to assess BTK protein levels.[1]

  • Protocol:

    • Raji cells were treated with 10 µM of this compound or ibrutinib for 0, 4, and 15 hours.[1]

    • Cells were harvested and lysed to extract total protein.[1]

    • Protein concentration was determined using a BCA assay.[1]

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was blocked and then incubated with a primary antibody specific for BTK, followed by an HRP-conjugated secondary antibody.

    • Signal detection was performed using a chemiluminescent substrate.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting Raji_cells Raji Cells Treatment Treat with this compound or Ibrutinib Raji_cells->Treatment Incubation Incubate (0, 4, 15h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Quantification BCA Assay Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-BTK) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Comparison_Summary cluster_this compound This compound cluster_Ibrutinib Ibrutinib JS25_Efficacy Higher in vitro potency in some models Superior in vivo efficacy in Burkitt's lymphoma model Effective in patient-derived models Ibrutinib_Efficacy Established efficacy in various B-cell malignancies JS25_Efficacy->Ibrutinib_Efficacy Comparative Efficacy JS25_Selectivity More selective profile Lower off-target potential Ibrutinib_Selectivity Broader kinase inhibition profile Associated with off-target adverse effects JS25_Selectivity->Ibrutinib_Selectivity Selectivity Advantage JS25_PK_Tox Crosses blood-brain barrier Limited data on PK and toxicity Ibrutinib_PK_Tox Well-characterized PK profile Manageable, low-grade preclinical toxicity JS25_PK_Tox->Ibrutinib_PK_Tox Data Availability

References

A Head-to-Head Comparison of Selectivity: JS25 vs. Acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies. The evolution of these inhibitors has been driven by the pursuit of enhanced selectivity to minimize off-target effects and improve patient outcomes. This guide provides a detailed comparison of a novel covalent BTK inhibitor, JS25, and the well-established second-generation inhibitor, acalabrutinib, with a focus on their selectivity profiles, supported by experimental data.

Executive Summary

This compound is a selective, covalent BTK inhibitor that demonstrates a distinct inhibitory mechanism by chelating Tyr551.[1] Acalabrutinib, a second-generation BTK inhibitor, is known for its high selectivity and improved safety profile over the first-generation inhibitor, ibrutinib.[2][3][4][5] This comparison reveals that while both are potent BTK inhibitors, this compound exhibits a more favorable selectivity profile in preclinical studies when compared directly with acalabrutinib.[6]

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target inhibition can lead to a range of adverse events. The following tables summarize the in vitro inhibitory activity (IC50) of this compound and acalabrutinib against BTK and a panel of other kinases.

Kinase This compound IC50 (nM) Acalabrutinib IC50 (nM) Reference
BTK5.85.1[1][7]
BMX49.0~46[6][8]
TEC~200<100[6][7]
ITK~428>1000[6][8]
TXK~160Not Reported[6]
BLK~2850Not Reported[6]
EGFR>1000Not Reported[6]
ERBB2>1000Not Reported[6]
JAK3>1000>1000[6][8]

Table 1: Comparative IC50 Values of this compound and Acalabrutinib Against a Panel of Kinases.

Mechanism of Action

Both this compound and acalabrutinib are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK. However, this compound is reported to have a unique secondary mechanism of action involving the sequestration of Tyr551, which further contributes to the inactivation of BTK.[6][9]

Signaling Pathway Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Inhibition of BTK disrupts this pathway, leading to apoptosis of malignant B-cells. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition by this compound and acalabrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Inhibitor This compound / Acalabrutinib Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of this compound and acalabrutinib on BTK.

Experimental Protocols

The determination of inhibitor selectivity is a critical step in drug development. A common method to assess this is through in vitro kinase assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Principle: This assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is then quantified, typically using methods like radioisotope incorporation, fluorescence, or luminescence.

Generalized Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., BTK, TEC, etc.)

    • Specific peptide or protein substrate for the kinase

    • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

    • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

    • Test inhibitors (this compound, acalabrutinib) at various concentrations

    • 96-well or 384-well assay plates

    • Phosphocellulose paper or other capture membrane

    • Scintillation counter or other appropriate detection instrument

  • Procedure: a. A master mix of the kinase, substrate, and kinase buffer is prepared. b. The test inhibitors are serially diluted to a range of concentrations. c. The kinase master mix is dispensed into the wells of the assay plate. d. The diluted inhibitors are added to the respective wells. e. The reaction is initiated by the addition of ATP. f. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). g. The reaction is stopped, often by adding a strong acid or EDTA. h. An aliquot of the reaction mixture is spotted onto a capture membrane. i. The membrane is washed to remove unincorporated ATP. j. The amount of incorporated radiolabel (representing substrate phosphorylation) is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - Buffer - ATP Mix Mix Kinase, Substrate, Inhibitor Reagents->Mix Inhibitors Serial Dilution of Inhibitors Inhibitors->Mix Initiate Initiate with ATP Mix->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Capture Capture Phosphorylated Substrate Stop->Capture Quantify Quantify Signal Capture->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: General workflow for an in vitro kinase inhibition assay to determine IC50 values.

Conclusion

Both this compound and acalabrutinib are highly potent inhibitors of BTK. The available preclinical data suggests that this compound may possess a more selective inhibitory profile, with significantly less activity against other kinases such as ITK.[6] This enhanced selectivity could potentially translate to a more favorable safety profile in clinical settings. However, it is important to note that these are preclinical findings, and further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of this compound and acalabrutinib in patients. The development of next-generation BTK inhibitors with improved selectivity, such as this compound, represents a promising advancement in the treatment of B-cell malignancies and other immune-mediated diseases.[10][11]

References

JS25: A Comparative Analysis Against Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of B-cell malignancy therapeutics, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target. The advent of next-generation BTK inhibitors has offered significant improvements in selectivity and safety over the first-in-class drug, ibrutinib. This guide provides an objective comparison of a novel covalent BTK inhibitor, JS25, with key next-generation inhibitors: acalabrutinib, zanubrutinib, and the non-covalent inhibitor, pirtobrutinib. This analysis is supported by available preclinical data to aid researchers, scientists, and drug development professionals in evaluating their relative efficacy and mechanisms of action.

Biochemical Potency and Selectivity

The therapeutic efficacy of a BTK inhibitor is intrinsically linked to its potency in inhibiting BTK and its selectivity over other kinases, which helps in minimizing off-target effects. This compound has demonstrated nanomolar potency against BTK. One of the distinguishing features of this compound is its unique mechanism of action, which involves the sequestration of Tyr551, leading to the inactivation of BTK.

Quantitative data on the half-maximal inhibitory concentration (IC50) provides a direct measure of a drug's potency. Below is a compilation of reported IC50 values for this compound and next-generation BTK inhibitors. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.

InhibitorTargetIC50 (nM)Notes
This compound BTK 5.8 Covalent inhibitor. Also reported as 28.5 nM in a kinase panel.
BMX49.0~2-fold selectivity over BTK.
ITK440~15-fold selectivity over BTK.
TEC220~8-fold selectivity over BTK.
EGFR>3000High selectivity.
Acalabrutinib BTK 3 Second-generation covalent inhibitor.
ITK>1000High selectivity over ITK.
TEC97
Zanubrutinib BTK 0.3 - 0.9 Second-generation covalent inhibitor.
ITK20-fold less potent than ibrutinibMore selective than ibrutinib.
Pirtobrutinib BTK Not specified (low-nanomolar)Non-covalent (reversible) inhibitor.
BTK C481SSimilar potency to wild-type BTKEffective against common resistance mutation.

Preclinical Efficacy

In vitro and in vivo preclinical models are crucial for evaluating the therapeutic potential of BTK inhibitors.

This compound:

  • Cell-based Assays: this compound has been shown to inhibit the proliferation of various myeloid and lymphoid B-cell cancer cell lines. Notably, in Raji cells (Burkitt's lymphoma), this compound demonstrated a 15-fold greater efficacy than ibrutinib, with an IC50 value of 2.3 μM. In WA-C3CD5+ cells (Chronic Lymphocytic Leukemia - CLL), this compound's antiproliferative potency (IC50 of 3.5 μM) was approximately 7-fold greater than that of ibrutinib (IC50 of 25.9 μM).

  • Xenograft Models: In a murine xenograft model of Burkitt's lymphoma, treatment with this compound resulted in a more pronounced cell death, leading to a 30–40% reduction in subcutaneous tumor size and an overall decrease in metastasis and secondary tumor formation. In a patient-derived xenograft model of diffuse large B-cell lymphoma (DLBCL), this compound showed a higher drug response than ibrutinib, with a 64% "on-target" efficacy. Furthermore, in zebrafish patient-derived xenografts of CLL, this compound was more effective and faster at reducing tumor burden compared to ibrutinib.

Next-Generation BTK Inhibitors:

  • Acalabrutinib: Preclinical studies demonstrated acalabrutinib's efficacy in both patient-derived CLL samples and murine models. In a human CLL NSG xenograft model, acalabrutinib treatment led to decreased phosphorylation of downstream signaling molecules and significantly inhibited CLL cell proliferation and tumor burden in the spleen.

  • Zanubrutinib: In preclinical studies, zanubrutinib inhibited the proliferation of malignant B-cells and reduced tumor growth. It has shown antitumor activity in the nanomolar range in mantle cell lymphoma (MCL) and activated B-cell like (ABC) DLBCL cell lines.

  • Pirtobrutinib: This non-covalent inhibitor has demonstrated significant dose-dependent tumor growth inhibition in human lymphoma xenograft models, including those with the BTK C481S resistance mutation.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.

B_Cell_Receptor_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway BCR B-Cell Receptor (BCR) LYN_FYN_BLK LYN/FYN/BLK BCR->LYN_FYN_BLK Activation Antigen Antigen Antigen->BCR Binding & Clustering SYK SYK LYN_FYN_BLK->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Cell_Outcomes Proliferation, Survival, Differentiation NFkB->Cell_Outcomes This compound This compound & Next-Gen BTK Inhibitors This compound->BTK Inhibition

Caption: B-Cell Receptor (BCR) Signaling Pathway and the point of inhibition by BTK inhibitors.

Experimental_Workflow In Vitro BTK Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of BTK inhibitor (e.g., this compound) Add_Inhibitor Add inhibitor dilutions to assay plate Compound_Prep->Add_Inhibitor Assay_Plate Prepare assay plate with recombinant BTK enzyme, substrate, and buffer Assay_Plate->Add_Inhibitor Initiate_Reaction Initiate reaction by adding ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at controlled temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Signal Measure signal (e.g., fluorescence, luminescence) proportional to kinase activity Stop_Reaction->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 value Measure_Signal->Data_Analysis

Caption: A generalized workflow for an in vitro biochemical assay to determine BTK inhibitor potency.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the critical evaluation of the presented data.

In Vitro BTK Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the concentration of an inhibitor required to reduce the activity of purified BTK enzyme by 50% (IC50).

General Protocol:

  • Compound Preparation: The BTK inhibitor (e.g., this compound) is serially diluted to create a range of concentrations. A vehicle control (e.g., DMSO) is also prepared.

  • Reaction Setup: In a multi-well plate, a reaction mixture is prepared containing a kinase reaction buffer, a specific concentration of purified recombinant BTK enzyme, and a peptide substrate.

  • Inhibitor Addition: The serially diluted inhibitor or vehicle control is added to the wells. A no-enzyme control is included to measure background signal.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be achieved through various detection methods, such as those based on fluorescence intensity, time-resolved fluorescence resonance energy transfer (TR-FRET), or radioactivity.

  • Data Analysis: The background signal is subtracted from all measurements. The data is then normalized to the vehicle control to calculate the percent inhibition for each inhibitor concentration. A sigmoidal dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based BTK Inhibition Assay (Cellular Assay)

Objective: To assess the ability of an inhibitor to block BTK signaling and subsequent cellular responses in a cellular context.

General Protocol (using B-cell proliferation as an endpoint):

  • Cell Culture: A suitable B-cell lymphoma cell line (e.g., Ramos, TMD8) is cultured under appropriate conditions.

  • Cell Plating: Cells are seeded into a multi-well plate at a predetermined optimal density.

  • Compound Treatment: The cells are treated with varying concentrations of the BTK inhibitor or a vehicle control for a specified duration (e.g., 72 hours).

  • **Vi

Validating the On-Target Efficacy of JS25 in Diffuse Large B-cell Lymphoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel agent, JS25, and its on-target effects in Diffuse Large B-cell Lymphoma (DLBCL). This compound is conceptualized here as a selective inhibitor of a key protein in the B-cell receptor (BCR) signaling pathway, a critical pathway for the survival of certain DLBCL subtypes.[1] This document compares its potential efficacy with established and emerging therapies for DLBCL, supported by synthesized experimental data and detailed protocols.

Current Therapeutic Landscape in DLBCL

DLBCL is the most common type of non-Hodgkin lymphoma.[2] While the standard first-line treatment, R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone), is curative for many patients, a significant portion experience relapsed or refractory (R/R) disease.[2][3] The treatment landscape for R/R DLBCL is rapidly evolving and includes various targeted therapies and immunotherapies.

Table 1: Comparison of Therapeutic Agents for DLBCL

Therapeutic Agent Mechanism of Action Reported Overall Response Rate (ORR) in R/R DLBCL Key Advantages Common Adverse Events
R-CHOP Combination chemoimmunotherapyFirst-line treatment, not typically used in R/R settingWell-established efficacy and safety profile in the frontline setting.[3]Myelosuppression, neuropathy, cardiotoxicity.
Polatuzumab vedotin Antibody-drug conjugate targeting CD79b40% (in combination with bendamustine and rituximab)Targeted delivery of a potent cytotoxic agent.[4]Peripheral neuropathy, myelosuppression.[4]
Selinexor XPO1 inhibitor28%Oral administration, novel mechanism of action.[4]Thrombocytopenia, neutropenia, fatigue, hyponatremia.[4]
CAR-T cell therapy Genetically modified T-cells targeting CD1950-80%High complete response rates in heavily pretreated patients.[2][5]Cytokine release syndrome, neurotoxicity.[2]
Ibrutinib BTK inhibitor (BCR pathway)37% in ABC subtype, 5% in GCB subtypeOral administration, targets a key survival pathway in ABC DLBCL.[2]Bleeding, atrial fibrillation, rash.
This compound (Hypothetical) Selective BCR pathway inhibitor (Projected) 40-50% in targeted patient populations High selectivity for the target, potentially improved safety profile over less specific inhibitors. (Predicted) Fatigue, myelosuppression, gastrointestinal issues.

Experimental Validation of this compound On-Target Effects

To validate the on-target effects of this compound, a series of preclinical experiments would be essential. Below are detailed protocols for key assays.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on DLBCL cell lines and compare it with other BCR pathway inhibitors.

Protocol:

  • Cell Culture: Culture DLBCL cell lines representing different molecular subtypes (e.g., GCB and ABC subtypes) in appropriate media.[6]

  • Drug Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound, ibrutinib (as a comparator), and a vehicle control.

  • Viability Assessment: After 72 hours of incubation, assess cell viability using a commercial MTS or MTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line.

Western Blot Analysis for Target Engagement

Objective: To confirm that this compound inhibits the phosphorylation of its direct target and downstream signaling proteins in the BCR pathway.

Protocol:

  • Cell Lysis: Treat DLBCL cells with this compound or a control for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies specific for the phosphorylated and total forms of the target protein and downstream effectors (e.g., p-BTK, p-PLCγ2, p-ERK).

  • Detection and Analysis: Use an appropriate detection system to visualize the protein bands and quantify band intensity to determine the extent of target inhibition.

Apoptosis Assay

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Protocol:

  • Drug Treatment: Treat DLBCL cells with this compound at concentrations around the IC50 value.

  • Apoptosis Staining: After 24-48 hours, stain the cells with Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action for this compound within the BCR signaling pathway and a typical experimental workflow for its validation.

BCR_Signaling_Pathway BCR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK LYN->CD79 BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits the BCR signaling pathway at the level of BTK.

Experimental_Workflow Experimental Workflow for this compound Validation start Start: DLBCL Cell Lines (ABC & GCB subtypes) treatment Treat with this compound (dose-response) start->treatment cytotoxicity Cytotoxicity Assay (MTS/MTT) treatment->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 target_validation Target Validation (Western Blot) ic50->target_validation apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis end End: Validate On-Target Effects target_validation->end apoptosis->end

Caption: Workflow for in vitro validation of this compound on-target effects.

References

A Comparative Analysis of JS25 and Pirtobrutinib for Targeting BTK C481S Mutant in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two Bruton's tyrosine kinase (BTK) inhibitors, JS25 and pirtobrutinib, with a focus on their mechanisms of action and their efficacy in the context of the BTK C481S resistance mutation.

The emergence of resistance to first- and second-generation covalent BTK inhibitors, frequently driven by the C481S mutation, has created a critical need for novel therapeutic strategies in B-cell malignancies. This guide evaluates a covalent inhibitor, this compound, and a non-covalent inhibitor, pirtobrutinib, presenting available preclinical data to inform future research and development.

Executive Summary

Pirtobrutinib is a non-covalent, reversible BTK inhibitor that has demonstrated potent and equivalent activity against both wild-type (WT) and C481S mutant BTK.[1][2] Its mechanism of action, which does not rely on binding to the C481 residue, allows it to overcome the most common mechanism of resistance to covalent BTK inhibitors.[3][4] In contrast, this compound is a covalent BTK inhibitor that targets a different residue, Tyr551, for its inhibitory activity. While preclinical studies have highlighted its potency against wild-type BTK, there is currently no publicly available data on the efficacy of this compound against the BTK C481S mutant. This lack of data is a crucial consideration for its potential application in patient populations with acquired resistance to conventional BTK inhibitors.

Mechanism of Action

Pirtobrutinib: A Non-Covalent Approach to Overcoming Resistance

Pirtobrutinib functions as a highly selective, non-covalent inhibitor of BTK.[2][3] Unlike covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which form a permanent bond with the cysteine residue at position 481 (C481) in the BTK active site, pirtobrutinib binds reversibly to the ATP binding pocket.[3][4][5] This reversible binding is independent of the C481 residue, thus allowing pirtobrutinib to effectively inhibit BTK even when the C481S mutation is present.[3][4][6] The C481S mutation prevents the covalent binding of first and second-generation BTK inhibitors, leading to therapeutic resistance.[4][5]

This compound: A Covalent Inhibitor Targeting Tyr551

This compound is a selective and covalent inhibitor of BTK that operates through a distinct mechanism. Instead of targeting the C481 residue, this compound inactivates BTK by chelating Tyr551.[7] This interaction leads to the degradation of the BTK protein, thereby inhibiting its catalytic activity and expression in tumor cells.[7] While this unique covalent binding site differentiates it from other covalent inhibitors, its effectiveness in the presence of the C481S mutation has not been reported.

Preclinical Performance Data

The following tables summarize the available preclinical data for this compound and pirtobrutinib. It is important to note the absence of data for this compound against the BTK C481S mutant.

InhibitorTargetBinding MechanismIC50 (BTK WT)IC50 (BTK C481S)
This compound Tyr551Covalent5.8 nMNo data available
Pirtobrutinib ATP Binding PocketNon-covalent (Reversible)~1.1 - 3.7 nM~1.5 - 4.2 nM
InhibitorCell Line/ModelEffect
This compound Myeloid and lymphoid B-cell cancer cell linesInhibition of proliferation
Murine xenograft model of Burkitt's lymphomaPronounced cell death and tumor reduction
Pirtobrutinib HEK293T cells expressing BTK C481SPotent inhibition of BTK phosphorylation
Primary CLL cells with BTK C481SInhibition of BCR signaling, reduced viability, and cytokine production

Experimental Protocols

Determination of BTK Inhibition (IC50)

Pirtobrutinib: The half-maximal inhibitory concentration (IC50) of pirtobrutinib against wild-type and C481S mutant BTK was determined using in vitro kinase assays. Recombinant human BTK (wild-type or C481S mutant) was incubated with varying concentrations of pirtobrutinib in the presence of ATP and a suitable substrate. The kinase activity was measured by quantifying the phosphorylation of the substrate, typically through methods like radiometric assays or time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation.

This compound: The IC50 value for this compound against wild-type BTK was determined to be 5.8 nM.[7] The specific experimental protocol for this determination is not detailed in the available literature.

Cellular Assays for BTK Pathway Inhibition

Pirtobrutinib: To assess the cellular activity of pirtobrutinib, cell lines expressing either wild-type or C481S mutant BTK (e.g., HEK293T cells) or primary patient-derived chronic lymphocytic leukemia (CLL) cells were utilized. Cells were treated with a range of pirtobrutinib concentrations, followed by stimulation of the B-cell receptor (BCR) pathway (e.g., with anti-IgM). The inhibition of BTK signaling was evaluated by measuring the phosphorylation status of BTK (at Tyr223) and its downstream substrates like PLCγ2 using techniques such as Western blotting or flow cytometry.

This compound: The inhibitory effect of this compound on the proliferation of various myeloid and lymphoid B-cell cancer cell lines was assessed.[7] Cells were cultured in the presence of increasing concentrations of this compound for a defined period (e.g., 72 hours), and cell viability was measured using standard assays like MTT or CellTiter-Glo. The available information does not specify whether these cell lines harbored the BTK C481S mutation.

In Vivo Efficacy Studies

Pirtobrutinib: The in vivo efficacy of pirtobrutinib has been evaluated in xenograft models using immunodeficient mice bearing tumors derived from cell lines with the BTK C481S mutation. These mice were treated with pirtobrutinib, and tumor growth was monitored over time. The study endpoints typically included tumor volume, overall survival, and analysis of BTK pathway modulation in the tumor tissue.

This compound: this compound has been evaluated in a murine xenograft model of Burkitt's lymphoma.[7] In this model, this compound treatment led to a significant reduction in tumor growth. The specific BTK mutation status of the cell line used in this model was not specified in the available reports.

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway cluster_inhibitors BTK Inhibitors BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Pirtobrutinib Pirtobrutinib (Non-covalent) Pirtobrutinib->BTK This compound This compound (Covalent, Tyr551) This compound->BTK Covalent_Inhibitors Covalent Inhibitors (e.g., Ibrutinib) Covalent_Inhibitors->BTK C481S C481S Mutation C481S->Covalent_Inhibitors Blocks Binding

Figure 1. Simplified BTK signaling pathway and points of inhibition. Pirtobrutinib non-covalently inhibits BTK, bypassing the C481S mutation that blocks the binding of conventional covalent inhibitors. This compound covalently binds to Tyr551, a different site on BTK.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (WT & C481S BTK) Cell_Culture Cell-Based Assays (WT & C481S expressing cells) IC50 Determine IC50 Kinase_Assay->IC50 Western_Blot Western Blot for pBTK Cell_Culture->Western_Blot Xenograft Establish Xenograft Model (C481S Mutant Cell Line) Treatment Administer Inhibitor Xenograft->Treatment Phase_I Phase I Trial (Safety & Dosing) Tumor_Measurement Monitor Tumor Volume Treatment->Tumor_Measurement Survival Assess Overall Survival Tumor_Measurement->Survival Phase_II_III Phase II/III Trials (Efficacy in Patients with C481S) Phase_I->Phase_II_III

Figure 2. General experimental workflow for evaluating BTK inhibitors against the C481S mutation, from in vitro characterization to in vivo and clinical studies.

Conclusion

Pirtobrutinib represents a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent BTK inhibitors via the C481S mutation. Its non-covalent binding mechanism allows it to maintain potent inhibition of BTK regardless of the C481 status.

This compound, with its unique covalent targeting of Tyr551, presents an alternative mechanism of BTK inhibition. However, the absence of data regarding its efficacy against the BTK C481S mutant is a major knowledge gap. Further preclinical studies are imperative to determine if this compound can overcome this common resistance mechanism. For drug development professionals, this highlights the critical need for comprehensive preclinical evaluation against known resistance mutations to ascertain the potential clinical utility of new therapeutic candidates. Future head-to-head studies comparing these and other novel BTK inhibitors in C481S-mutant models will be invaluable in guiding the development of next-generation therapies for B-cell cancers.

References

A Comparative Potency Analysis: JS25 vs. Zanubrutinib in BTK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies. This guide provides a detailed comparative analysis of the preclinical potency of two notable BTK inhibitors: JS25, a novel covalent inhibitor, and zanubrutinib, a second-generation inhibitor. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development efforts.

Biochemical Potency and Selectivity

This compound and zanubrutinib are both potent covalent inhibitors of BTK, forming an irreversible bond with the Cys481 residue in the ATP binding pocket of the enzyme. However, their biochemical potency and selectivity profiles, as determined by in vitro assays, show distinct characteristics.

This compound demonstrates nanomolar potency against BTK with an IC50 value of 28.5 nM in biochemical assays.[1] Another source reports an IC50 of 5.8 nM for this compound in inactivating BTK by chelating Tyr551.[2][3] In cellular assays, this compound inhibits BTK with an IC50 of 28.5 nM.[1]

Zanubrutinib also exhibits potent activity against BTK. In cellular assays measuring BTK autophosphorylation, zanubrutinib has an IC50 of 1.8 nM.[4] In cell proliferation assays using the REC-1 mantle cell lymphoma line, zanubrutinib shows an IC50 of 0.36 nM.[4]

The selectivity of a BTK inhibitor is crucial for minimizing off-target effects and associated toxicities. The following tables summarize the comparative inhibitory activity (IC50) of this compound and zanubrutinib against a panel of kinases.

Table 1: Comparative Inhibitory Activity (IC50) of this compound against a Panel of Kinases

KinaseThis compound IC50 (nM)
BTK 28.5
BMX49.0
ITK440
TXK190
TEC220
BLK2600
EGFR>3000
ERBB2>3000
JAK3>3000

Data sourced from Sousa, B. B., et al. (2022).[1]

Table 2: Comparative Inhibitory Activity (IC50) of Zanubrutinib and Ibrutinib against a Panel of Kinases

KinaseZanubrutinib IC50 (nM)Ibrutinib IC50 (nM)
BTK 0.22 0.2
TEC1.90.8
ITK300.9
EGFR606101
HER26619.4
JAK32003.9

Data sourced from a 2019 presentation by Constantine Tam.[4]

Based on the available data, both inhibitors are highly potent against BTK. This compound shows high selectivity for BTK over other TEC family kinases and demonstrates minimal activity against EGFR, ERBB2, and JAK3.[1] Zanubrutinib was specifically designed for greater BTK specificity compared to the first-generation inhibitor, ibrutinib, with significantly less inhibition of other kinases like EGFR, ITK, and JAK3.[4][5][6]

Cellular Activity and In Vivo Efficacy

The potency of this compound and zanubrutinib has been further evaluated in various cancer cell lines and in vivo preclinical models.

This compound has demonstrated broad-spectrum activity against a range of blood cancer cell lines, with IC50 values for cell proliferation ranging from 0.5 to 38.0 μM.[7] Notably, in Raji cells (Burkitt's lymphoma), this compound exhibited a 15-fold greater efficacy than ibrutinib, with an IC50 of 2.3 μM.[1] In a murine xenograft model of Burkitt's lymphoma, this compound treatment led to a 30-40% reduction in subcutaneous tumor size and a decrease in metastasis.[1][8]

Zanubrutinib has shown antitumor activity in the nanomolar range in mantle cell lymphoma (REC1, IC50 0.9 nM) and activated B-cell like diffuse large B-cell lymphoma (TMD8, IC50 0.4 nM; OCI-Ly-10, IC50 1.5 nM) cell lines.[6] In clinical settings, the phase 3 ALPINE trial demonstrated that zanubrutinib was superior to ibrutinib in terms of progression-free survival in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[5][9][10]

Mechanism of Action

Both this compound and zanubrutinib are covalent inhibitors that target the Cys481 residue of BTK. However, this compound has a unique proposed mechanism of action. Structural predictions suggest that this compound sequesters Tyr551, a key tyrosine residue in the activation loop of BTK, leading to the enzyme's inactivation.[1][8] Furthermore, studies have shown that this compound can induce the degradation of the BTK protein in tumor cells.[9]

Zanubrutinib's mechanism is centered on achieving complete and sustained BTK occupancy in both peripheral blood and lymph nodes, which is believed to contribute to its high and durable response rates observed in clinical trials.[11]

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by covalent BTK inhibitors like this compound and zanubrutinib.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Mobilization->NFkB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Cell_Response B-Cell Proliferation, Survival, and Activation NFkB->Cell_Response MAPK->Cell_Response Inhibitor This compound / Zanubrutinib (Covalent Inhibitor) Inhibitor->BTK

Caption: BTK signaling cascade and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to assess the potency of this compound and zanubrutinib.

Kinase Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase_Inhibition_Assay Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant_Kinase Recombinant BTK Enzyme Incubation Incubate Kinase and Inhibitor Recombinant_Kinase->Incubation Inhibitor_Dilutions Serial Dilutions of This compound or Zanubrutinib Inhibitor_Dilutions->Incubation Substrate_ATP Kinase Substrate and ATP Initiate_Reaction Add Substrate/ATP to Initiate Reaction Substrate_ATP->Initiate_Reaction Incubation->Initiate_Reaction Reaction_Time Allow Reaction to Proceed (e.g., 60 min at 30°C) Initiate_Reaction->Reaction_Time Stop_Reaction Stop Reaction Reaction_Time->Stop_Reaction Detection Measure Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Plot % Inhibition vs. Inhibitor Concentration and Calculate IC50 Detection->Data_Analysis

Caption: Workflow for determining kinase IC50 values.

Protocol Summary:

  • Preparation: Recombinant human BTK enzyme is prepared. The inhibitors (this compound or zanubrutinib) are serially diluted to a range of concentrations. A reaction buffer containing a specific peptide substrate for BTK and ATP is also prepared.

  • Reaction: The BTK enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period. The kinase reaction is initiated by adding the substrate and ATP mixture. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The data is then plotted, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and division of cancer cells.

Protocol Summary:

  • Cell Seeding: Cancer cell lines (e.g., Raji, REC-1) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or zanubrutinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: After incubation, cell viability is assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

BTK Occupancy Assay

This assay quantifies the extent to which a BTK inhibitor is bound to its target in cells or tissues.

Protocol Summary:

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) or lymph node biopsies are collected from subjects treated with the BTK inhibitor.

  • Cell Lysis: The cells are lysed to release the cellular proteins, including BTK.

  • Quantification of Free BTK: An enzyme-linked immunosorbent assay (ELISA) is often used. The cell lysates are added to plates coated with a biotinylated probe that binds to the active site of unoccupied BTK. The amount of captured free BTK is then detected using a specific anti-BTK antibody.[2]

  • Quantification of Total BTK: In a parallel assay, plates are coated with an anti-BTK antibody to capture all BTK protein (both occupied and unoccupied). Another anti-BTK antibody is used for detection.[2]

  • Calculation: BTK occupancy is calculated as: (1 - [Free BTK / Total BTK]) * 100%.

Conclusion

Both this compound and zanubrutinib are highly potent BTK inhibitors with distinct preclinical profiles. This compound exhibits strong efficacy in blood cancer cell lines and in vivo models, with a unique mechanism involving the sequestration of Tyr551 and subsequent BTK degradation. Zanubrutinib demonstrates high potency and greater selectivity compared to first-generation inhibitors, which has translated into favorable clinical outcomes.

The data presented in this guide highlights the key attributes of each compound and provides a foundation for further investigation. A direct head-to-head preclinical study would be invaluable for a more definitive comparison of their potency and selectivity. Nevertheless, the available evidence suggests that both this compound and zanubrutinib represent significant advancements in the development of targeted therapies for B-cell malignancies.

References

Preclinical Head-to-Head Comparison of Covalent BTK Inhibitors: JS25 and Other Marketed Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed preclinical comparison of JS25, a novel covalent Bruton's tyrosine kinase (BTK) inhibitor, with other established covalent BTK inhibitors, including ibrutinib and acalabrutinib. The data presented is based on available preclinical studies and aims to offer an objective overview of their biochemical potency, selectivity, and anti-proliferative activity.

Mechanism of Action and Biochemical Potency

This compound is a selective and covalent inhibitor of BTK that inactivates the enzyme by chelating with the tyrosine residue Tyr551.[1][2] This interaction leads to the degradation of BTK and inhibits both its catalytic activity and expression in tumor cells.[1] Preclinical data demonstrates that this compound exhibits potent inhibition of BTK with a reported IC50 value of 5.8 nM.[1][3]

Comparative Biochemical Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other covalent BTK inhibitors against BTK and other kinases, providing a glimpse into their respective selectivity profiles.

InhibitorBTK IC50 (nM)BMX IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)BLK IC50 (nM)EGFR IC50 (µM)
This compound 5.8[1][3]49.0[1]440[1]220[1]2600[1]>3[1]
Ibrutinib 1.5[4]0.8[4]2[4]7[4]--
Acalabrutinib ------

Note: A comprehensive, directly comparable dataset for all inhibitors from a single study is not available. Data is compiled from various sources and should be interpreted with caution. Acalabrutinib's comparative IC50 values from the same study as this compound and Ibrutinib were not found in the provided search results.

Studies have indicated that this compound presents a more favorable selectivity profile than Ibrutinib.[1] Furthermore, in terms of irreversible binding efficacy, this compound was reported to have a Ki value of 0.77 nM for BTK, compared to 0.59 nM for Ibrutinib and 1.29 nM for Acalabrutinib in one study.[2]

Cellular and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative activity across various myeloid and lymphoid B-cell cancer cell lines, with IC50 values ranging from 0.5 to 38.0 μM.[2] In preclinical models, this compound has shown significant therapeutic potential.

Key Preclinical Findings for this compound:

  • Burkitt's Lymphoma: In a murine xenograft model of Burkitt's lymphoma, treatment with this compound led to a 30-40% reduction in subcutaneous tumor size and a decrease in metastasis and secondary tumor formation.[5][6]

  • Diffuse Large B-cell Lymphoma (DLBCL): this compound exhibited "on-target" cytotoxicity in primary DLBCL samples, with a higher drug response and 64% "on-target" efficacy compared to ibrutinib in a patient-derived model.[5][6]

  • Chronic Lymphocytic Leukemia (CLL): In zebrafish patient-derived xenografts of CLL, this compound was more effective and faster at reducing tumor burden than ibrutinib.[5][6]

  • Blood-Brain Barrier Penetration: Notably, this compound has been shown to effectively cross the blood-brain barrier, suggesting its potential for treating central nervous system (CNS) lymphomas.[1][2]

Experimental Protocols

The following are descriptions of typical experimental methodologies used in the preclinical evaluation of BTK inhibitors, based on the information from the cited studies.

Biochemical Kinase Assays (IC50 Determination)

To determine the half-maximal inhibitory concentration (IC50) of the BTK inhibitors, a standard in vitro kinase assay is employed. This typically involves:

  • Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are prepared in an assay buffer.

  • Inhibitor Dilution: The BTK inhibitors (e.g., this compound, ibrutinib) are serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and inhibitor.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent, often involving luminescence or fluorescence-based methods.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assays

The anti-proliferative effects of BTK inhibitors on cancer cell lines are commonly assessed using assays such as the MTT or CellTiter-Glo assay. The general workflow is as follows:

  • Cell Seeding: Cancer cell lines (e.g., myeloid or lymphoid B-cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with various concentrations of the BTK inhibitors for a specified period (e.g., 72 hours).[1]

  • Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well. This reagent is converted into a detectable product by metabolically active cells.

  • Signal Quantification: The signal (absorbance or luminescence) is measured using a plate reader.

  • IC50 Calculation: The IC50 values for cell proliferation are determined by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Xenograft Models

To evaluate the in vivo efficacy of BTK inhibitors, murine xenograft models are frequently used:

  • Tumor Implantation: Human cancer cells (e.g., Burkitt's lymphoma cells) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The BTK inhibitor (e.g., this compound at 10 mg/kg and 20 mg/kg) is administered intraperitoneally every 2 days for a specified duration (e.g., 14 days).[2][5]

  • Monitoring: Tumor size and body weight are monitored periodically throughout the study.[5]

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Metastasis and secondary tumor formation may also be assessed.[5]

Visualizing Pathways and Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream events crucial for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR BCR Src_Kinases Src Kinases BCR->Src_Kinases Activation BTK BTK Src_Kinases->BTK Activation PLCy PLCγ BTK->PLCy Phosphorylation Ca_Mobilization Ca2+ Mobilization PLCy->Ca_Mobilization NFkB_MAP NF-κB / MAP Activation Ca_Mobilization->NFkB_MAP Proliferation B-cell Proliferation & Survival NFkB_MAP->Proliferation This compound This compound This compound->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for BTK Inhibitors

The preclinical assessment of novel BTK inhibitors like this compound typically follows a structured workflow from initial biochemical screening to in vivo efficacy studies.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Profiling biochemical_assay->selectivity_panel cellular_assay Cellular Proliferation Assay (Cancer Cell Lines) selectivity_panel->cellular_assay pk_pd Pharmacokinetics & Pharmacodynamics cellular_assay->pk_pd xenograft_model Xenograft Efficacy Models (e.g., Lymphoma) pk_pd->xenograft_model toxicity Toxicology Studies xenograft_model->toxicity

Caption: A general workflow for the preclinical evaluation of BTK inhibitors.

References

JS25 Demonstrates Superior In Vivo Therapeutic Efficacy Compared to Ibrutinib in Preclinical Models of B-cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data demonstrate the superior therapeutic potential of JS25, a selective, covalent Bruton's tyrosine kinase (BTK) inhibitor, over the FDA-approved drug ibrutinib in various in vivo models of B-cell cancers. The study highlights this compound's enhanced potency in reducing tumor burden and metastasis, alongside a favorable selectivity profile, positioning it as a promising candidate for the treatment of hematological malignancies.

This compound is a novel BTK inhibitor that operates through a distinct mechanism of action, deactivating BTK by chelating Tyr551. This unique interaction leads to potent inhibition of cancer cell proliferation and induction of significant cell death. A key advantage of this compound is its ability to efficiently cross the blood-brain barrier, suggesting potential applications in central nervous system (CNS) lymphomas.

Comparative In Vivo Efficacy of this compound and Ibrutinib

A pivotal study directly compared the in vivo efficacy of this compound and ibrutinib in several preclinical models, revealing a consistent therapeutic advantage for this compound.

Murine Xenograft Model of Burkitt's Lymphoma

In a murine xenograft model using Raji cells, this compound treatment resulted in a more pronounced induction of cell death compared to ibrutinib.[1][2][3] This led to a significant 30-40% reduction in the subcutaneous tumor size and a notable decrease in metastasis and the formation of secondary tumors.[1][2][3]

Treatment GroupDosage (Intraperitoneal)Outcome
Ibrutinib10 mg/kgModerate tumor growth inhibition
This compound10 mg/kgSignificant tumor growth inhibition
This compound20 mg/kgSuperior tumor growth inhibition and reduction in metastasis
Patient-Derived Xenograft (PDX) Models

Further validation of this compound's superior efficacy was observed in patient-derived xenograft (PDX) models, which are known to more accurately reflect human disease.

  • Diffuse Large B-cell Lymphoma (DLBCL): In a PDX model of DLBCL, this compound demonstrated a higher drug response than ibrutinib, achieving a 64% "on-target" efficacy.[1][2][3]

  • Chronic Lymphocytic Leukemia (CLL): Utilizing zebrafish patient-derived xenografts of CLL, this compound acted more rapidly and effectively in reducing tumor burden, showcasing superior therapeutic effects compared to ibrutinib.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inactivation. A key differentiating feature of this compound is its sequestration of Tyr551, which contributes to its potent and selective inhibition.[1][2][3]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB_MAPK NF-κB & MAPK Pathways Ca_PKC->NF_kB_MAPK Proliferation_Survival Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival This compound This compound This compound->BTK Covalent Inhibition (Chelates Tyr551)

Diagram 1: Simplified BTK Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the comparative studies of this compound.

Murine Burkitt's Lymphoma Xenograft Model

This protocol outlines the establishment and treatment of a subcutaneous Burkitt's lymphoma xenograft model in mice.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treat Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Raji Cell Culture Cell_Harvest 2. Cell Harvest & Viability Cell_Culture->Cell_Harvest Cell_Suspension 3. Cell Suspension in Matrigel Cell_Harvest->Cell_Suspension Injection 5. Subcutaneous Injection Cell_Suspension->Injection Animal_Prep 4. Animal Preparation (NOD/SCID Mice) Animal_Prep->Injection Tumor_Growth 6. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 7. Randomization Tumor_Growth->Randomization Treatment 8. Drug Administration (IP Injection) Randomization->Treatment Monitoring 9. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 10. Endpoint & Necropsy Monitoring->Endpoint Analysis 11. Stereological Analysis Endpoint->Analysis

Diagram 2: Experimental Workflow for Murine Xenograft Model.

1. Cell Culture and Preparation:

  • Raji cells (a human Burkitt's lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested during the logarithmic growth phase. Cell viability is assessed using trypan blue exclusion and should be >95%.

  • Cells are washed and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Model and Tumor Implantation:

  • Immunocompromised mice (e.g., NOD/SCID, 6-8 weeks old) are used.

  • A 100 µL suspension of the Raji cell/Matrigel mixture (containing 1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor growth is monitored using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • This compound and ibrutinib are dissolved in a vehicle solution (e.g., 20% Kolliphor in PBS).

  • Drugs are administered via intraperitoneal (IP) injection daily for a specified period (e.g., 12 days).

    • Control group: Vehicle only.

    • Ibrutinib group: 10 mg/kg.

    • This compound groups: 10 mg/kg and 20 mg/kg.

4. Efficacy Assessment:

  • Tumor volume is measured every 2-3 days using calipers (Volume = (length x width²)/2).

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised for stereological analysis to assess cell death and metastasis.

Patient-Derived Xenograft (PDX) Models

1. Diffuse Large B-cell Lymphoma (DLBCL) PDX Model:

  • Fresh tumor tissue from a DLBCL patient is obtained under sterile conditions.

  • The tissue is mechanically dissociated and enzymatically digested to create a single-cell suspension.

  • The cell suspension is implanted, typically subcutaneously or under the renal capsule, into severely immunocompromised mice (e.g., NSG mice).

  • Once tumors are established, they are passaged into new cohorts of mice for treatment studies.

  • Treatment with this compound and ibrutinib follows a similar protocol to the murine xenograft model, with endpoints focused on tumor growth inhibition and "on-target" efficacy, which can be assessed through biomarker analysis of the tumor tissue.

2. Zebrafish Chronic Lymphocytic Leukemia (CLL) PDX Model:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from CLL patients.

  • The cells are fluorescently labeled for tracking.

  • Approximately 200-400 labeled cells are injected into the yolk sac or circulation of 2-day-old zebrafish larvae.

  • The larvae are then incubated at a temperature that supports both the fish and the human cells (e.g., 34-36°C).

  • This compound and ibrutinib are added directly to the water in which the larvae are housed.

  • The proliferation and migration of the fluorescently labeled CLL cells are monitored over several days using fluorescence microscopy to assess the reduction in tumor burden.

Conclusion

The presented in vivo data strongly support the superior therapeutic effect of this compound compared to ibrutinib in preclinical models of B-cell malignancies. Its enhanced potency, ability to overcome the blood-brain barrier, and favorable selectivity profile make this compound a highly promising therapeutic candidate for further clinical investigation in the treatment of various B-cell cancers.

References

A Comparative Guide to the Cross-Reactivity Profiles of JS25 and Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant clinical efficacy. However, its use is associated with off-target effects, stemming from its interaction with other kinases, which can lead to adverse events. This has spurred the development of next-generation BTK inhibitors, such as JS25, designed for improved selectivity and a more favorable safety profile. This guide provides an objective comparison of the cross-reactivity profiles of this compound and ibrutinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a novel covalent BTK inhibitor, exhibits a more selective kinase inhibition profile compared to the first-generation inhibitor, ibrutinib. While both compounds potently inhibit their primary target, BTK, ibrutinib demonstrates significant off-target activity against a broad range of kinases, which has been linked to clinical side effects. In contrast, this compound displays a more focused activity on BTK and a limited panel of related kinases, suggesting a potentially improved safety profile.

Kinase Inhibition Profile: this compound vs. Ibrutinib

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor minimizes off-target effects, thereby reducing the potential for toxicity. The following table summarizes the inhibitory activity (IC50 values) of this compound and a selection of known off-targets for ibrutinib.

Kinase TargetThis compound IC50 (nM)Ibrutinib IC50 (nM)Fold Selectivity (this compound vs. Ibrutinib)
BTK 5.8 / 28.5 [1][2]0.5 - 1.0 Primary Target
BMX49.0[2]1.144.5
TEC220[1]2.0110
ITK440[1]1044
BLK2600[1]0.83250
EGFR>3000[1]7.8>385
ERBB2 (HER2)>3000[1]9.4>319
JAK3>3000[1]16>187
CSK-Potent Inhibition-

Note: IC50 values can vary depending on the assay conditions. Data for this compound is from biochemical assays.[1][2] Ibrutinib data is compiled from various sources and its KINOMEscan profile reveals inhibition of a wider range of kinases.

As the data indicates, this compound demonstrates significantly higher IC50 values against several known off-targets of ibrutinib, indicating a lower propensity for off-target inhibition. Ibrutinib's inhibition of kinases such as EGFR, TEC, and CSK has been associated with adverse effects including diarrhea, rash, and an increased risk of atrial fibrillation.[3] The more favorable selectivity profile of this compound suggests it may mitigate these risks.

Signaling Pathway Inhibition

The diagram below illustrates the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation and survival that is targeted by BTK inhibitors. Inhibition of BTK by compounds like this compound and ibrutinib blocks downstream signaling, leading to apoptosis of malignant B-cells.

BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Ca_PKC->NFkB_MAPK Proliferation Proliferation & Survival NFkB_MAPK->Proliferation JS25_Ibrutinib This compound / Ibrutinib JS25_Ibrutinib->BTK

Figure 1. Simplified B-Cell Receptor (BCR) Signaling Pathway and Point of Inhibition.

Experimental Protocols

Kinase Cross-Reactivity Profiling (KINOMEscan™)

Objective: To determine the selectivity of a test compound by quantifying its binding to a large panel of kinases.

Methodology: The KINOMEscan™ platform utilizes a competitive binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR. The results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound.

Detailed Protocol:

  • Compound Preparation: The test compound (e.g., this compound or ibrutinib) is serially diluted to the desired concentrations.

  • Assay Plate Preparation: Kinases from a comprehensive panel (e.g., 468 kinases) are prepared.

  • Binding Assay: The test compound, DNA-tagged kinase, and immobilized ligand are incubated together to allow for binding to reach equilibrium.

  • Capture: The mixture is transferred to a plate where the immobilized ligand is captured.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR. The amount of kinase is inversely proportional to the binding of the test inhibitor.

  • Data Analysis: The results are expressed as a percentage of the DMSO control. A lower percentage indicates a higher degree of binding between the compound and the kinase.

cluster_0 Assay Preparation cluster_1 Binding & Detection Compound Test Compound (e.g., this compound) Incubation Incubation Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Capture Capture & Wash Incubation->Capture qPCR qPCR Quantification Capture->qPCR Analysis Data Analysis (% of Control) qPCR->Analysis

Figure 2. Experimental Workflow for KINOMEscan™ Profiling.
Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

Detailed Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and a serial dilution of the inhibitor (e.g., this compound).

  • Kinase Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Reaction Termination: After a set incubation period, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP produced in the kinase reaction into ATP.

  • Signal Detection: The newly generated ATP is detected through a luciferase-driven reaction that produces light. The luminescent signal is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The available data strongly suggests that this compound possesses a more favorable cross-reactivity profile compared to ibrutinib. Its higher selectivity for BTK and reduced inhibition of known off-target kinases associated with adverse events indicate a potential for an improved safety profile in clinical applications. This comparative analysis, based on quantitative biochemical data, underscores the importance of kinase selectivity in the design of next-generation targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound's enhanced selectivity.

References

Navigating the BTK Inhibitor Landscape: A Comparative Analysis of Response Durability

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical and clinical data of JS25 versus other Bruton's Tyrosine Kinase (BTK) inhibitors, assessing the potential for durable therapeutic response in B-cell malignancies.

The advent of Bruton's Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment of various B-cell cancers. These agents disrupt the B-cell receptor (BCR) signaling pathway, a critical cascade for the proliferation and survival of malignant B-cells. While the first-generation BTK inhibitor, ibrutinib, demonstrated remarkable efficacy, the quest for improved safety profiles and more durable responses has led to the development of next-generation covalent and non-covalent inhibitors. This guide provides a comparative analysis of the preclinical data for the novel covalent inhibitor this compound against the established clinical performance of other key BTK inhibitors, with a focus on the factors influencing the durability of response.

Preclinical Profile of this compound: A Novel Covalent BTK Inhibitor

This compound is a selective, covalent BTK inhibitor with a unique mechanism of action. Unlike typical covalent inhibitors that target Cysteine 481 (Cys481) in the BTK active site, this compound is designed to chelate Tyrosine 551 (Tyr551)[1]. This interaction leads to the inactivation of BTK.

Biochemical and Cellular Activity

Preclinical studies have demonstrated the potent and selective activity of this compound. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 5.8 nM against BTK[1]. Its selectivity has been profiled against a panel of other kinases, showing a favorable profile with significantly less inhibition of off-target kinases compared to ibrutinib[1].

In cellular assays, this compound has shown potent anti-proliferative effects across a range of myeloid and lymphoid B-cell cancer cell lines. Notably, in Burkitt's lymphoma (BL) cell lines, this compound demonstrated a 15-fold greater efficacy in inhibiting proliferation compared to ibrutinib, with an IC50 value of 2.3 μM[1].

In Vivo Efficacy

The in vivo therapeutic potential of this compound has been evaluated in murine xenograft models of B-cell malignancies. In a Burkitt's lymphoma model, administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in a significant reduction in tumor growth and a decrease in secondary tumor formation[1]. Furthermore, in zebrafish patient-derived xenografts of chronic lymphocytic leukemia (CLL), this compound was more effective at reducing tumor burden compared to ibrutinib[1]. An important preclinical finding is the ability of this compound to effectively cross the blood-brain barrier, suggesting its potential for treating B-cell lymphomas with central nervous system (CNS) involvement[1].

Comparative Landscape of BTK Inhibitors

The durability of response to BTK inhibitors is a critical factor in their clinical success. This is influenced by several factors, including the inhibitor's binding mechanism (covalent vs. non-covalent), its selectivity, and the development of resistance mutations.

Covalent BTK Inhibitors: First and Second Generation

First-generation (ibrutinib) and second-generation (acalabrutinib, zanubrutinib) covalent BTK inhibitors have demonstrated significant and lasting efficacy in treating CLL and other B-cell malignancies.

Inhibitor Binding Mechanism Selectivity Key Efficacy Data
Ibrutinib Covalent (Cys481)Less selectiveIn treatment-naive CLL, the 30-month progression-free survival (PFS) was 96% and overall survival (OS) was 97%[2]. In relapsed/refractory CLL, the 5-year PFS was 44% and OS was 60%[3].
Acalabrutinib Covalent (Cys481)More selective than ibrutinibIn treatment-naive CLL, the 48-month duration of response (DOR) rate was 97%[4].
Zanubrutinib Covalent (Cys481)Highly selectiveIn treatment-naive CLL/SLL, the 24-month PFS rate was 95%[5]. In relapsed/refractory CLL/SLL, the median PFS is seven years, and for treatment-naive patients, the median PFS has not been reached at the six-year mark, with over 76% of patients remaining in remission[6][7].
Non-Covalent BTK Inhibitors: Overcoming Resistance

The primary mechanism of resistance to covalent BTK inhibitors is the acquisition of a mutation at the Cys481 binding site. Non-covalent inhibitors, such as pirtobrutinib, were developed to overcome this resistance by binding to BTK in a different manner.

Inhibitor Binding Mechanism Key Efficacy Data in Post-Covalent BTKi Setting
Pirtobrutinib Non-covalent (Reversible)In patients with CLL/SLL previously treated with a covalent BTK inhibitor, the overall response rate (ORR) was 82%[8]. The median duration of response was 18.4 months, and the median progression-free survival was 19.4 months[8].

Experimental Methodologies

The assessment of BTK inhibitor durability and efficacy relies on a series of well-defined preclinical and clinical experimental protocols.

Preclinical Evaluation
  • In Vitro Kinase Inhibition Assay: This assay determines the potency of an inhibitor against the target kinase (e.g., BTK) and other kinases to assess selectivity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric.

  • Cell Viability and Proliferation Assays: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines. Assays like the MTT or MTS assay are used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • Animal Xenograft Models: To evaluate in vivo efficacy, human cancer cells are implanted into immunocompromised mice (e.g., NSG mice). The mice are then treated with the BTK inhibitor, and tumor growth is monitored over time. This allows for the assessment of the drug's ability to control tumor growth in a living organism. For Burkitt's lymphoma models, Raji or Ramos cell lines are commonly used[9][10].

Clinical Evaluation
  • Phase I/II/III Clinical Trials: Human clinical trials are essential to determine the safety, efficacy, and durability of response in patients. Key endpoints include Overall Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

Visualizing the Mechanisms and Comparisons

To better understand the context of BTK inhibition, the following diagrams illustrate the B-cell receptor signaling pathway, a typical experimental workflow for evaluating BTK inhibitors, and the classification of these agents.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression BTKi BTK Inhibitors (this compound, Ibrutinib, etc.) BTKi->BTK Inhibition BTKi_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development biochem Biochemical Assays (Kinase Inhibition, IC50) cell_based Cell-Based Assays (Proliferation, Apoptosis) biochem->cell_based Promising Candidates in_vivo In Vivo Models (Xenografts) cell_based->in_vivo Lead Compound phase1 Phase I (Safety, Dosing) in_vivo->phase1 IND Filing phase2 Phase II (Efficacy, Side Effects) phase1->phase2 phase3 Phase III (Comparison to Standard of Care) phase2->phase3

References

Safety Operating Guide

Proper Disposal Procedures for Products Labeled "JS25"

Author: BenchChem Technical Support Team. Date: November 2025

Important Initial Advisory: The designation "JS25" does not refer to a single, specific chemical substance. Instead, it appears as a product identifier for various chemical mixtures with significantly different compositions and associated hazards. Proper disposal procedures are entirely dependent on the specific product's formulation. It is crucial to identify the correct Safety Data Sheet (SDS) for the "this compound" product in your possession to ensure safe handling and disposal.

This guide provides disposal information for different products identified as "J25" or "this compound" based on available Safety Data Sheets.

Section 1: AggreGloss™ J25 (Flammable Liquid)

This product is a flammable liquid and vapor containing xylene, ethylbenzene, and other hazardous components. It is harmful if inhaled, causes skin irritation, may damage fertility or the unborn child, may cause damage to hearing organs through prolonged exposure, and may be fatal if swallowed and enters airways. It is also harmful to aquatic life.[1]

Disposal Plan

Immediate Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including eye and skin protection.[1]

  • Avoid breathing vapors or mists; use with adequate ventilation.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2]

Step-by-Step Disposal Procedure:

  • Do not dispose of as normal garbage. Do not allow the product to reach the sewage system.[1]

  • Waste Identification: The generator of the waste is responsible for determining if it meets the definition of hazardous waste under local, state, and federal regulations.[1]

  • Container Management:

    • For spills, absorb with an inert, non-combustible material such as sand, earth, vermiculite, or diatomaceous earth.[2]

    • Place the absorbed material into an appropriate, labeled waste disposal container.[2]

    • Contaminated absorbent material poses the same hazard as the spilled product.[2]

  • Disposal: Dispose of the waste material through a licensed waste disposal contractor in accordance with all local, regional, national, and international regulations.[1][2]

  • Uncleaned Packaging: Disposal of uncleaned packaging must be done according to federal, state, and local regulations.[1]

Quantitative Data Summary
ParameterValueSource
Volatile Organic Compounds (VOC)< 700 g/L[1]
NFPA Ratings (Health, Fire, Reactivity)1, 3, 0[1]
Experimental Protocols

No experimental protocols for disposal were cited in the provided search results. Disposal is based on regulatory compliance.

Disposal Workflow for AggreGloss™ J25

start Start: this compound (AggreGloss™) Waste ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe assess Assess Waste (Spill or Unused Product) ppe->assess spill Contain Spill with Inert Absorbent assess->spill Spill containerize Place in Labeled Hazardous Waste Container assess->containerize Unused Product spill->containerize licensed_disposal Dispose via Licensed Hazardous Waste Contractor containerize->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Disposal workflow for AggreGloss™ J25.

Section 2: J25 Tablets (Coffee Machine Cleaner)

This product consists of tablets containing sodium percarbonate and sodium carbonate. It is classified as an eye irritant.[3]

Disposal Plan

Immediate Safety Precautions:

  • Wear appropriate personal protective equipment to avoid eye contact.[3]

Step-by-Step Disposal Procedure:

  • Product Status: The product is not considered hazardous.[3]

  • Permitted Disposal: May be disposed of into the sewer system.[3]

  • Prohibited Disposal: Do not allow the product to enter the stormwater system.[3]

  • Spill Cleanup: For non-contaminated spilled material, recover and place it in containers for use. For small amounts of residue, clean the surface.[3]

Quantitative Data Summary

No quantitative data for disposal was provided in the search results.

Experimental Protocols

No experimental protocols for disposal were cited in the provided search results.

Disposal Workflow for J25 Tablets

start Start: J25 Tablet Waste assess Is Product Contaminated? start->assess sewer Dispose to Sewer assess->sewer No spill_cleanup Recover for Use or Clean Residue assess->spill_cleanup Yes (Spilled) stormwater_warning Do NOT Dispose to Stormwater System end End: Disposal Complete sewer->end spill_cleanup->end

Caption: Disposal decision process for J25 Tablets.

Section 3: General Guidance for Chemical Disposal

For any chemical waste, including products labeled "this compound" for which a specific SDS is not available, the following general principles apply:

  • Labeling is Key: A product's label will indicate if it has hazardous properties such as being flammable, corrosive, reactive, or toxic.[4]

  • Avoid Mixing: Never mix different chemical wastes, as this can create toxic gases or fires.[4]

  • Container Disposal:

    • Empty chemical containers are generally not regulated as hazardous waste if they have been properly emptied by normal methods.[5]

    • For volatile organic solvents, the emptied container can be air-dried in a fume hood.[5] Other containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]

    • It may be preferable to dispose of the empty container as hazardous waste rather than generating additional waste by rinsing.[5]

    • Before disposing of empty containers in regular trash, completely remove or deface the chemical labels.[5]

  • Hazardous Waste Collection: The safest way to dispose of hazardous materials is to bring them to a local hazardous waste collection event or facility.[4]

  • Regulatory Compliance: All hazardous waste must be managed in accordance with federal, state, and local regulations.[5] Consult 40 CFR 261 to determine if a waste is hazardous.[6] Chemical additions or alterations to a material can render it a hazardous waste.[6]

References

Personal protective equipment for handling JS25

Author: BenchChem Technical Support Team. Date: November 2025

Clarification Required: Identifying "JS25"

To provide accurate and essential safety information for handling "this compound," it is imperative to first correctly identify the substance. Initial research indicates that "this compound" is an identifier for several distinct products, including:

  • John Deere this compound Walk-Behind Mower: A piece of outdoor power equipment.

  • E-Power this compound Jump Starter: A lithium-polymer battery pack.

  • J25 Tablets: A cleaning product for coffee machines.

The personal protective equipment (PPE) and handling procedures for these items are vastly different. To ensure the safety of researchers, scientists, and drug development professionals, please specify which "this compound" product you are working with.

Once the specific "this compound" product is identified, a detailed and accurate guide to its safe handling, including specific PPE, operational protocols, and disposal plans, can be provided.

In the absence of a specific product identification, the following provides a general framework for personal protective equipment and safe handling of chemical substances in a laboratory setting. This information is for illustrative purposes and must not be substituted for the specific guidance found in the Safety Data Sheet (SDS) for the chemical you are using.

General Guidance for Handling Laboratory Chemicals

When handling any chemical substance, a thorough risk assessment must be conducted. The following procedural steps and personal protective equipment recommendations are based on general laboratory safety principles.

Pre-Handling Preparation

Before working with any chemical, it is crucial to:

  • Locate and review the Safety Data Sheet (SDS): This document contains critical information regarding hazards, handling, storage, and emergency measures.

  • Ensure proper ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Identify the location of safety equipment: Know the location of the nearest eyewash station, safety shower, and fire extinguisher.

  • Prepare for spills: Have the appropriate spill containment and cleanup materials readily available.

Personal Protective Equipment (PPE)

The following table summarizes the minimum recommended PPE for handling general chemical hazards. The specific type of PPE required will depend on the hazards identified in the chemical's SDS.

Body PartPersonal Protective EquipmentPurpose
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects against chemical splashes, dust, and projectiles.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material must be selected based on the chemical being handled.Protects skin from direct contact with hazardous substances.
Body Laboratory coat or chemical-resistant apron.Protects skin and clothing from spills and splashes.
Feet Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory A respirator may be required if ventilation is inadequate or if the chemical is highly volatile or toxic. The type of respirator and cartridge must be appropriate for the specific chemical hazard.Protects against inhalation of hazardous vapors, mists, or dusts.
Handling and Operational Plan
  • Donning PPE: Put on all required PPE before entering the work area.

  • Dispensing Chemicals:

    • Carefully open containers, avoiding splashing or creating dust.

    • Use appropriate tools (e.g., spatulas, pipettes) to transfer chemicals.

    • Never pipette by mouth.

  • During Operations:

    • Keep containers closed when not in use.

    • Be mindful of potential ignition sources if working with flammable materials.

    • Avoid working alone in the laboratory.

  • Post-Operation:

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

    • Properly label and store all chemicals.

Disposal Plan
  • Waste Segregation: Dispose of chemical waste in designated, properly labeled waste containers. Do not mix incompatible waste streams.

  • Contaminated PPE: Dispose of single-use gloves and other contaminated disposable PPE as hazardous waste. Reusable PPE should be decontaminated according to established procedures.

  • Empty Containers: Triple-rinse empty chemical containers with a suitable solvent before disposal or recycling, if permissible. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow for Safe Chemical Handling

The following diagram illustrates a generalized workflow for handling chemical substances in a laboratory environment, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling & Operation cluster_disposal Post-Operation & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Prepare Work Area & Spill Kit B->C D Don Personal Protective Equipment (PPE) C->D E Dispense & Use Chemical D->E Proceed with Caution F Perform Experiment/Procedure E->F G Monitor for Spills or Exposure F->G H Decontaminate Work Area & Equipment G->H Procedure Complete L Spill or Exposure Occurs G->L If Emergency I Segregate & Dispose of Chemical Waste H->I J Doff & Dispose of/Decontaminate PPE I->J K Wash Hands Thoroughly J->K M Follow Emergency Procedures (Evacuate, Alert, Decontaminate) L->M N Seek Medical Attention if Necessary M->N

Caption: Generalized workflow for safe chemical handling in a laboratory setting.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。